molecular formula C14H14ClNO B167561 N-(4-chlorobenzyl)-4-methoxyaniline CAS No. 20357-42-0

N-(4-chlorobenzyl)-4-methoxyaniline

Cat. No.: B167561
CAS No.: 20357-42-0
M. Wt: 247.72 g/mol
InChI Key: GQRCXKTWRYIKBP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-methoxyaniline is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRCXKTWRYIKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359397
Record name N-(4-chlorobenzyl)-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20357-42-0
Record name N-(4-chlorobenzyl)-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of N-(4-chlorobenzyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of N-(4-chlorobenzyl)-4-methoxyaniline. This secondary amine is a valuable intermediate in organic synthesis, with potential applications in the development of novel pharmaceuticals and functional materials. This document details a robust synthetic protocol via reductive amination, presents key physical and chemical data, and provides a thorough analysis of its spectral characteristics. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Introduction

This compound, a substituted diarylamine, possesses a molecular architecture that makes it an attractive building block in medicinal chemistry and materials science. The presence of a methoxy group on one aromatic ring and a chloro-substituted benzyl group on the nitrogen atom imparts specific electronic and steric properties that can be exploited for the synthesis of more complex molecules. Derivatives of N-benzylaniline have shown promise for their biological activities, including antibacterial and anti-inflammatory properties. This guide serves as a detailed resource for researchers working with or considering the use of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 20357-42-0[1]
Molecular Formula C₁₄H₁₄ClNO[1]
Molecular Weight 247.73 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 69-70 °C[2]
Boiling Point 376.9 ± 27.0 °C (Predicted)[2]
Density 1.205 ± 0.06 g/cm³ (Predicted)[2]
pKa 4.37 ± 0.25 (Predicted)[2]

Synthesis of this compound

The synthesis of this compound is most effectively and selectively achieved through a two-step, one-pot reductive amination reaction. This method involves the initial formation of an imine intermediate from 4-methoxyaniline and 4-chlorobenzaldehyde, followed by in-situ reduction to the desired secondary amine. This approach is generally preferred over direct alkylation, which can lead to over-alkylation and the formation of tertiary amine byproducts.

Reaction Scheme

Reductive Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-methoxyaniline 4-Methoxyaniline Imine N-(4-chlorobenzylidene)-4-methoxyaniline (Imine) 4-methoxyaniline->Imine + 4-chlorobenzaldehyde 4-Chlorobenzaldehyde 4-chlorobenzaldehyde->Imine Amine This compound Imine->Amine [H] (Reduction)

Caption: Reductive amination of 4-methoxyaniline.

Experimental Protocol: Reductive Amination

This protocol provides a detailed procedure for the synthesis of this compound via reductive amination using sodium borohydride as the reducing agent.

Materials:

  • 4-Methoxyaniline

  • 4-Chlorobenzaldehyde

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (1.0 equivalent) and 4-chlorobenzaldehyde (1.0-1.1 equivalents) in methanol (approximately 5-10 mL per gram of 4-methoxyaniline).

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up:

    • Carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent such as ethanol or a hexane/ethyl acetate mixture.

Synthesis Workflow A 1. Reactants Mixing (4-Methoxyaniline + 4-Chlorobenzaldehyde in Methanol) B 2. Imine Formation (Stir at RT, 30-60 min) A->B C 3. Cooling (Ice Bath, 0 °C) B->C D 4. Reduction (Portion-wise addition of NaBH₄) C->D E 5. Reaction Completion (Stir at RT, 2-4 h) D->E F 6. Quenching (Slow addition of Water) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Extraction (Ethyl Acetate) G->H I 9. Washing & Drying (Brine, Anhydrous MgSO₄) H->I J 10. Purification (Column Chromatography/Recrystallization) I->J K Pure this compound J->K

Caption: Synthesis and purification workflow.

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
δ 7.15 (d, J = 8.4 Hz, 2H)δ 158.98
δ 7.01 (d, J = 8.4 Hz, 2H)δ 146.76
δ 6.77 (d, J = 8.4 Hz, 2H)δ 130.94
δ 6.44 (d, J = 8.4 Hz, 2H)δ 129.09
δ 4.11 (s, 2H)δ 128.77
δ 3.85 (s, 1H, NH)δ 122.03
δ 3.71 (s, 3H)δ 114.06
δ 114.02
δ 55.34
δ 47.85

Note: NMR data sourced from supplementary material from a Royal Society of Chemistry publication.

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3300-3500 (secondary amine)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=C Stretch (aromatic)1450-1600
C-N Stretch1250-1350
C-O Stretch (aryl ether)1200-1275 (asymmetric), 1000-1075 (symmetric)
C-Cl Stretch600-800
Mass Spectrometry (MS)

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it is crucial to handle this compound with care, assuming it may have hazardous properties based on its structural similarity to other anilines and chlorinated compounds. The safety data for the starting material, 4-methoxyaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer[4].

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications

This compound serves as a versatile intermediate in organic synthesis. Its structural motifs are found in various biologically active molecules.

  • Pharmaceutical Research: Derivatives of N-benzylaniline are known to exhibit a range of pharmacological activities. For instance, some derivatives have been investigated for their antibacterial and anti-inflammatory properties. The presence of the 4-chlorobenzyl and 4-methoxyphenyl groups can be tailored to modulate the biological activity and pharmacokinetic properties of new drug candidates.

  • Dye and Pigment Industry: Substituted anilines are fundamental precursors in the synthesis of azo dyes and other colorants. The methoxy group in this compound can act as an electron-donating group, which can be advantageous in the synthesis of certain classes of dyes.

Conclusion

This compound is a compound with significant potential as an intermediate in various fields of chemical research and development. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and an analysis of its expected spectral characteristics. Adherence to appropriate safety precautions is essential when handling this compound. Further research into the properties and applications of this compound is warranted to fully explore its potential.

References

  • ChemBK. (n.d.). 4-methoxyaniline. Retrieved January 14, 2026, from [Link]

  • BenchChem. (2025). N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing.
  • BenchChem. (2025). Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol.
  • Ren, X.-Y., Ding, Y.-F., & Jian, F.-F. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline.
  • Royal Society of Chemistry. (n.d.). Supplementary Material.

Sources

Review of literature on substituted N-benzylanilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Activity, and Application of Substituted N-Benzylanilines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical review of substituted N-benzylanilines, a class of compounds demonstrating significant potential across various fields, particularly in medicinal chemistry. We will delve into the core synthetic methodologies, explore the mechanisms behind their diverse biological activities, and present quantitative data to illustrate key structure-activity relationships. This document is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The N-Benzylaniline Scaffold

Substituted N-benzylanilines are secondary amines characterized by a nitrogen atom connected to both a phenyl group (aniline) and a benzyl group. This structural motif serves as a versatile and privileged scaffold in drug discovery, forming the backbone of numerous biologically active molecules.[1][2] The appeal of this framework lies in its synthetic accessibility and the ease with which substituents can be modified on both aromatic rings, allowing for fine-tuning of steric, electronic, and lipophilic properties. This chemical tractability enables the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic potential.

Derivatives of N-benzylaniline have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and antioxidant effects.[1][3][4] Their ability to interact with various biological targets makes them a compelling subject of ongoing research for the development of new therapeutic agents to address critical health challenges, including antibiotic resistance and cancer.[3][5]

Core Synthetic Methodologies

The synthesis of N-benzylanilines can be achieved through several routes, with reductive amination being one of the most common and efficient methods. This approach is favored for its high yields and the wide availability of starting materials—substituted anilines and benzaldehydes.

Reductive Amination: A Two-Step Approach

Reductive amination involves two sequential steps: the formation of an imine (Schiff base) intermediate via the condensation of an aniline and a benzaldehyde, followed by the in-situ or subsequent reduction of the C=N double bond to a C-N single bond.[4][6]

  • Imine Formation: The reaction is typically initiated by mixing the aniline and aldehyde in a suitable solvent, often an alcohol. The reaction can be catalyzed by acid, although it often proceeds without it. This step involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine.[2][7]

  • Reduction: The imine intermediate is then reduced to the final secondary amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this step due to its selectivity and mild reaction conditions.[6]

The causality behind this two-step choice is clear: it provides a controlled and high-yielding pathway to the desired secondary amine while minimizing the formation of side products that can arise from other methods, such as the over-alkylation common in direct alkylation with benzyl halides.[6][8]

Below is a general workflow for this synthetic transformation.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Work-up & Purification Aniline Substituted Aniline Imine Imine Intermediate (Schiff Base) Aniline->Imine Aldehyde Substituted Benzaldehyde Aldehyde->Imine Solvent Solvent (e.g., Methanol) Solvent->Imine Condensation Product Substituted N-Benzylaniline Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH4) Reducer->Product Purification Quench, Extract, Column Chromatography Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Generalized workflow for the synthesis of N-benzylanilines via reductive amination.

Experimental Protocol: Synthesis of a Substituted N-Benzylaniline via Reductive Amination[2][5]

This protocol provides a self-validating system for synthesizing a representative N-benzylaniline derivative. Monitoring by Thin-Layer Chromatography (TLC) at each stage ensures the reaction proceeds to completion before moving to the next step.

Materials:

  • Substituted Aniline (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Methanol (or Ethanol)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Imine Formation:

    • Dissolve the substituted aniline (1.0 eq) and the substituted benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-3 hours), indicating the formation of the imine.

  • Reduction:

    • Cool the reaction mixture in an ice bath to 0 °C.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC analysis confirms the disappearance of the imine intermediate.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).[5]

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

    • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure N-benzylaniline derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry

The N-benzylaniline scaffold has proven to be a fertile ground for the discovery of potent therapeutic agents. The following sections highlight its most significant applications.

Antimicrobial Agents

The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a severe threat to global health.[5] N-benzylaniline derivatives have been identified as a promising class of antibacterial agents, showing potent activity, particularly against Gram-positive bacteria.[4][9]

The proposed mechanism for some of these compounds involves the inhibition of the bacterial fatty acid synthase (FAS) system, which is essential for building bacterial cell membranes.[4] Specifically, they are thought to interfere with key enzymes like FabH and the enoyl-ACP reductase (FabI).[4] This disruption of a fundamental bacterial process makes it a compelling target for new antimicrobial drugs.

Table 1: Antibacterial Activity of Selected N-Benzylaniline Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
N-benzylanilines (general)Staphylococcus aureus≤2[1]
N-benzylanilines (general)MRSA≤2[1]
N-benzylaniline (4k)S. aureus0.5[1][4]
N-benzylaniline (4k)MRSA0.5[1][4]

MIC (Minimum Inhibitory Concentration): Lower values indicate greater potency.

Anticancer Agents

Certain N-benzylaniline derivatives have emerged as potent anticancer agents that act as tubulin polymerization inhibitors.[3] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle required for cell division. By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis (programmed cell death) in cancer cells.[3][10]

This mechanism is shared with other successful anticancer agents, such as the stilbene combretastatin A-4. N-benzylanilines can be considered analogues where the olefinic bridge of stilbenes is replaced by an aminomethylene moiety.[3] A key structure-activity relationship finding is that for some series, smaller substituents at the 4-position of the aniline ring lead to greater antitubulin activity and cytotoxicity.[3]

G cluster_0 Normal Cell Division cluster_1 Inhibition Pathway Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Arrest G2/M Arrest Tubulin->Arrest Polymerization Blocked Spindle Mitotic Spindle Microtubule->Spindle Division Cell Division Spindle->Division NBDA N-Benzylaniline Derivative NBDA->Tubulin Binds & Inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for N-benzylanilines as tubulin polymerization inhibitors.

Table 2: Cytotoxic Activity of N-Benzylaniline Derivatives

CompoundTubulin Polymerization IC₅₀ (µM)Cancer Cell LineReference
4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline HCl3.5Wide variety[3]

IC₅₀ (Half-maximal inhibitory concentration): Lower values indicate greater potency.

Antioxidant Properties

Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is implicated in a wide range of diseases. N-benzylaniline derivatives have been investigated for their antioxidant potential, acting as radical scavengers to mitigate oxidative damage.[11] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method used to evaluate this activity, where the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical is measured spectrophotometrically.[1][11]

Table 3: Antioxidant Activity of Representative Compounds

Compound ClassAssayIC₅₀ (µg/mL)Reference
Benzylic acid-derived bromophenolsDPPH Radical Scavenging4.27 - 30.13[11]
N-Benzyl-1,2,3-triazole nitronesDPPH Radical Scavenging7.12[12]

IC₅₀ values represent the concentration required to scavenge 50% of DPPH radicals.

Conclusion and Future Outlook

The substituted N-benzylaniline framework represents a highly versatile and synthetically accessible scaffold that has given rise to compounds with a diverse and potent range of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and antioxidant agents underscores their importance in modern medicinal chemistry. The straightforward synthesis, typically via reductive amination, allows for extensive structural modifications, enabling the systematic optimization of their therapeutic profiles.

Future research should continue to explore the vast chemical space around this scaffold. A deeper understanding of the structure-activity relationships, elucidation of precise molecular targets, and investigation into in vivo efficacy and safety profiles will be crucial steps in translating the clear potential of these compounds into clinically effective therapeutic agents.

References

  • Google Patents. (2020). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
  • Cushman, M., He, H. M., Lin, C. M., & Hamel, E. (1993). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 36(23), 3685-3691. Retrieved from [Link]

  • Wang, F., et al. (2018). N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus. Scientific Reports, 8(1), 1735. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow reductive amination to afford N-benzylaniline 16. Retrieved from [Link]

  • Scientific.Net. (n.d.). Synthesis of Fluorinated N- Benzylaniline Derivatives and Evaluations on Anti-Tyrosinase and Anti-Melanogenic Activities. Retrieved from [Link]

  • Jiang, L., & Yuan, M. L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation-isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1468-1475. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • Jiang, L., & Yuan, M. L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1468-1475. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzylaniline. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 2-benzyl N -substituted anilines via imine condensation–isoaromatization of ( E )-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • JETIR. (2019). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Journal of Emerging Technologies and Innovative Research, 6(6). Retrieved from [Link]

  • Jiang, L., & Yuan, M. L. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1468-1475. Retrieved from [Link]

  • Cushman, M., et al. (1993). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Krishnaveni, K., Rathod, P. K., & Leelavathi, P. (2025). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences, 11(23s). Retrieved from [Link]

  • Chemical Science. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. Retrieved from [Link]

  • The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help!. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Benzylaniline. Retrieved from [Link]

  • Demircan, B., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5122. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • Gökçe, H., et al. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 25(1), 123. Retrieved from [Link]

  • Yulizar, Y., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Journal of Applied Pharmaceutical Science, 13(7), 173-179. Retrieved from [Link]

  • Petrović, N., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2568. Retrieved from [Link]

  • Laezza, C., et al. (2020). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 25(12), 2883. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Comparative evaluation of antioxidant activity of substituted flavones. Retrieved from [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel N-(4-chlorobenzyl)-4-methoxyaniline Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of compounds: N-(4-chlorobenzyl)-4-methoxyaniline and its analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents. It offers a detailed exploration of the synthetic methodologies, biological screening protocols, and structure-activity relationships (SAR) that are critical for advancing this chemical scaffold from discovery to potential clinical application.

Introduction: The Therapeutic Potential of the N-Benzyl Aniline Scaffold

The N-benzyl aniline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] The unique combination of a substituted aniline ring and a benzyl moiety provides a versatile template for chemical modification, enabling the fine-tuning of pharmacological properties.[1] This guide focuses on a specific subset of this class, this compound and its derivatives, which have emerged as a promising area of investigation for the development of novel anticancer and antimicrobial agents.

The rationale for exploring this particular scaffold is rooted in the established bioactivity of its constituent parts. The 4-methoxyaniline moiety is a common feature in various biologically active molecules, while the 4-chlorobenzyl group is known to impart favorable pharmacokinetic and pharmacodynamic properties. The strategic combination of these fragments has led to the discovery of lead compounds with significant therapeutic potential.

Synthetic Strategies: From Precursors to Final Compounds

The synthesis of this compound analogs is primarily achieved through a robust and versatile two-step process known as reductive amination. This method involves the initial formation of a Schiff base (imine) intermediate via the condensation of a primary amine with an aldehyde, followed by the in-situ reduction of the imine to the desired secondary amine.[2]

Core Synthesis: Reductive Amination

The general synthetic route begins with the reaction of a substituted aniline with a substituted benzaldehyde to form the corresponding N-benzylidene aniline (Schiff base). This intermediate is then reduced to the target N-benzyl aniline derivative.

Step 1: Imine (Schiff Base) Formation

The condensation reaction between an aniline and a benzaldehyde is typically carried out in an alcohol-based solvent, such as methanol or ethanol. The mixture is heated to facilitate the formation of the imine, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2]

Step 2: Reduction to the N-Benzyl Aniline

The crude or purified imine is then reduced to the final secondary amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.[2] The reduction is typically performed at room temperature in a suitable solvent.

Below is a detailed, self-validating protocol for the synthesis of the parent compound, this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 4-methoxyaniline

  • 4-chlorobenzaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve 4-methoxyaniline (1.0 equivalent) and 4-chlorobenzaldehyde (1.0 equivalent) in methanol.

    • Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.

    • Slowly heat the reaction mixture to 60-70°C and maintain this temperature for 6-8 hours.

    • Monitor the reaction by TLC until the 4-methoxyaniline is consumed.

    • Cool the reaction mixture to 4°C and allow the Schiff base intermediate to precipitate over 12 hours.

    • Collect the solid by vacuum filtration and wash with cold methanol.

    • Dry the product under reduced pressure.

  • Reduction to the Amine:

    • Dissolve the obtained Schiff base (1.0 equivalent) in a mixture of ethanol and dichloromethane.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.

    • Continue stirring for 1-2 hours. Monitor the reaction by TLC until the imine is fully consumed.

    • Quench the reaction by carefully adding water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

  • Characterization:

    • Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol can be adapted for the synthesis of a wide range of analogs by varying the substituted anilines and benzaldehydes used as starting materials.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Analogs Start Substituted Aniline + Substituted Benzaldehyde Imine_Formation Imine (Schiff Base) Formation (Methanol, 60-70°C) Start->Imine_Formation Reduction Reduction (NaBH4, Ethanol/CH2Cl2) Imine_Formation->Reduction Purification Purification (Column Chromatography) Reduction->Purification Final_Product Pure N-benzyl aniline analog Purification->Final_Product

Caption: General workflow for the synthesis of this compound analogs via reductive amination.

Biological Evaluation: Assessing Therapeutic Potential

The therapeutic potential of newly synthesized this compound analogs is primarily assessed through in vitro assays for their anticancer and antimicrobial activities.

Anticancer Activity: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[3]

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Synthesized N-benzyl aniline analogs

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO.

    • Replace the medium in the wells with 100 µL of medium containing various concentrations of the compounds.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Diagram of the MTT Assay Workflow

MTT_Assay_Workflow cluster_assay MTT Assay for Anticancer Activity Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Analogs Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h DMSO_Addition Add DMSO Incubation_4h->DMSO_Addition Absorbance_Reading Read Absorbance at 570 nm DMSO_Addition->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Step-by-step workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of the synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized N-benzyl aniline analogs

  • DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in DMSO to create a stock solution.

    • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Inoculation:

    • Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum and add it to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships, providing crucial insights for the design of more potent and selective analogs.

Antimicrobial Activity SAR

A study of various N-benzyl aniline derivatives has revealed key structural features that influence their antibacterial activity, particularly against Gram-positive bacteria.[2]

Table 1: Antimicrobial Activity (MIC in µM) of Selected N-benzyl aniline Derivatives [2]

CompoundR1 (Aniline Ring)R2 (Benzyl Ring)Bacillus cereusEnterococcus faeciumStaphylococcus aureusMRSA
1 2-OHH12.52512.512.5
2 2-OH, 5-ClH6.2512.56.256.25
3 2-OH, 5-BrH12.52512.512.5
4 2-OH, 5-NO₂H6.2512.56.256.25
7 2-OH, 5-Cl4-Cl6.2512.56.256.25
8 2-OH, 5-Cl4-F6.2512.56.256.25
9 2-OH, 5-Cl4-Br6.2512.56.256.25
11 2-OH, 5-Cl2,4-diCl6.2512.56.256.25
12 2-OH, 5-Cl3,4-diCl6.2512.56.256.25

Data extracted from a patent application and represents a selection of compounds for illustrative purposes.[2]

Key SAR Observations for Antimicrobial Activity:

  • Substitution on the Aniline Ring: The presence of a hydroxyl group at the 2-position of the aniline ring appears to be important for activity. Halogenation (e.g., with chlorine or bromine) or the introduction of a nitro group at the 5-position can enhance antibacterial potency.[2]

  • Substitution on the Benzyl Ring: Halogen substitution on the benzyl ring, particularly at the 4-position (para) or as di-substituted derivatives, is well-tolerated and can lead to potent analogs.[2]

  • Gram-Positive Selectivity: Many of the active N-benzyl aniline derivatives exhibit moderate to strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), while showing weaker activity against Gram-negative bacteria and fungi.[2]

Anticancer Activity SAR

While specific SAR data for a broad range of this compound analogs is still emerging, studies on related N-benzyl aniline and benzothiazole aniline derivatives provide valuable insights.

Key SAR Hypotheses for Anticancer Activity:

  • Lipophilicity and Substitution: The nature and position of substituents on both aromatic rings are expected to play a critical role in modulating anticancer activity by influencing factors such as cell permeability, target binding, and metabolic stability.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can significantly impact the overall electron density of the molecule, which in turn can affect its interaction with biological targets. Further investigation is needed to determine the optimal electronic profile for anticancer efficacy in this specific scaffold.

  • Target-Specific Interactions: The N-benzyl aniline scaffold has the potential to interact with various intracellular targets, such as kinases or tubulin. The specific substitution pattern will likely determine the primary mechanism of action and the resulting anticancer profile.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of these compounds, coupled with their demonstrated biological activity, makes them an attractive area for further investigation.

Future research efforts should focus on:

  • Expansion of the Analog Library: Synthesis of a more diverse range of analogs with systematic variations in the substitution patterns on both the aniline and benzyl rings to further refine the SAR.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways responsible for the observed anticancer and antimicrobial effects.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of the most promising lead compounds in animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutic agents based on the this compound scaffold.

References

  • CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google P
  • In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline - International Journal of Environmental Sciences. [Link]

  • In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. [Link]

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Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of N-(4-chlorobenzyl)-4-methoxyaniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-chlorobenzyl)-4-methoxyaniline, a valuable secondary amine intermediate. The protocol details a robust and widely-used method: the one-pot reductive amination of p-anisidine with 4-chlorobenzaldehyde. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and outline essential safety precautions. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and safe synthesis.

Introduction & Scientific Principles

The synthesis of C-N bonds is a cornerstone of organic chemistry, particularly in the construction of pharmaceutical and materials science building blocks. This compound incorporates key structural motifs useful in further chemical elaboration. The method described herein, reductive amination, is a highly efficient and common strategy for preparing secondary and tertiary amines.[1][2][3]

The overall transformation proceeds in two key stages within a single reaction vessel:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine, p-anisidine, on the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This forms a transient hemiaminal intermediate which subsequently dehydrates to yield a stable imine (also known as a Schiff base), N-(4-chlorobenzylidene)-4-methoxyaniline.[1][4][5] This equilibrium is driven towards the product by the removal of water or by its inert presence in the subsequent reduction step.

  • In-Situ Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. Sodium borohydride (NaBH₄) is an excellent reducing agent for this purpose.[2][6][7] It acts as a hydride (H⁻) donor, which attacks the electrophilic carbon of the imine.[6] A subsequent protonation step, typically from the solvent (e.g., methanol), yields the final secondary amine product.[6] Using a milder reducing agent like NaBH₄ is advantageous as it can selectively reduce the imine in the presence of the starting aldehyde, although in this one-pot protocol, the imine formation is typically allowed to proceed to completion first.[2]

Physicochemical Data & Reaction Parameters

A summary of the properties for the primary reactants and the final product is provided below.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
p-Anisidine 4-Methoxyaniline104-94-9C₇H₉NO123.15Solid
4-Chlorobenzaldehyde 4-Chlorobenzaldehyde104-88-1C₇H₅ClO140.57Solid
Sodium Borohydride Sodium tetrahydridoborate16940-66-2NaBH₄37.83Solid
Product N-[(4-chlorophenyl)methyl]-4-methoxyaniline20357-42-0C₁₄H₁₄ClNO247.72Solid

Experimental Protocol

This protocol outlines the complete workflow for the synthesis, purification, and characterization of this compound.

Materials & Equipment
  • Reagents:

    • p-Anisidine (≥98%)

    • 4-Chlorobenzaldehyde (≥98%)

    • Sodium borohydride (NaBH₄, ≥98%)

    • Methanol (Anhydrous)

    • Ethyl Acetate

    • Deionized Water

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (100 mL or appropriate size)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • Thin-Layer Chromatography (TLC) plates (silica gel)

Critical Safety Precautions

All procedures must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[8]

  • p-Anisidine: Fatal if swallowed, in contact with skin, or if inhaled.[9] It is a suspected carcinogen.[10] Avoid dust formation and handle with extreme care.[9][10][11]

  • 4-Chlorobenzaldehyde: Harmful if swallowed and causes skin and eye irritation.[12][13] Avoid breathing dust.[12][14]

  • Sodium Borohydride: Toxic if swallowed or in contact with skin. In contact with water, it releases flammable gases which may ignite spontaneously. It also causes severe skin burns and eye damage. Never add water directly to solid sodium borohydride. Handle under a dry atmosphere and store away from moisture.[8]

Step-by-Step Synthesis Procedure
  • Reaction Setup & Imine Formation:

    • To a 100 mL round-bottom flask, add p-anisidine (e.g., 2.46 g, 20 mmol) and 4-chlorobenzaldehyde (e.g., 2.81 g, 20 mmol).

    • Add 40 mL of anhydrous methanol to the flask.

    • Place a magnetic stir bar in the flask and stir the mixture at room temperature.

    • Monitor the formation of the imine by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Reduction of the Imine:

    • Once imine formation is complete, cool the reaction mixture to 0 °C using an ice bath.

    • Carefully and slowly , add sodium borohydride (e.g., 1.13 g, 30 mmol, 1.5 equivalents) to the stirred solution in small portions over 20-30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent rapid hydrogen gas evolution.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Work-up and Extraction:

    • Cool the flask again in an ice bath. Slowly quench the reaction by the dropwise addition of ~20 mL of deionized water to decompose any excess sodium borohydride.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Transfer the resulting aqueous slurry to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic extracts and wash them sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL). Causality Note: The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to verify the structure against known data.

Experimental Workflow Diagram

The following diagram provides a visual summary of the synthesis protocol.

SynthesisWorkflow cluster_prep Step 1: Imine Formation cluster_reaction Step 2: Reduction cluster_workup Step 3: Work-up cluster_purification Step 4: Purification A Combine p-anisidine & 4-chlorobenzaldehyde in Methanol B Stir at Room Temperature (1-2 hours) A->B C Cool mixture to 0 °C B->C D Add NaBH4 portion-wise C->D E Stir at Room Temperature (2-3 hours) D->E F Quench with Water E->F G Reduce Solvent Volume F->G H Extract with Ethyl Acetate G->H I Wash with Water & Brine H->I J Dry Organic Layer (MgSO4) I->J K Concentrate via Rotovap J->K L Recrystallize Product K->L M Obtain Pure Product L->M

Caption: Workflow for the synthesis of this compound.

References

  • Multichem. (n.d.). 4-CHLOROBENZALDEHYDE Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Sodium borohydride Safety Data Sheet.
  • University of Georgia. (n.d.). p-Anisidine Safety Document. Retrieved from [Link]

  • University of California Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure.
  • Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine. Retrieved from [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: p-Anisidine. Retrieved from [Link]

  • Sdfine. (n.d.). p-anisidine GHS Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Sdfine. (n.d.). 4-CHLOROBENZALDEHYDE GHS Safety Data Sheet. Retrieved from [Link]

  • Ohio State University Chemistry. (n.d.). Sodium Borohydride Standard Operating Procedure.
  • Sciencelab.com. (n.d.). Material Safety Data Sheet - 4-chloro benzaldehyde 98%. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Formation of imines and enamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem reductive amination-deuteration of p-anisidine with benzaldehyde. Retrieved from [Link]

  • Ren, X.-Y., Ding, Y.-F., & Jian, F.-F. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1793.
  • ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic N-alkylation Synthesis of N-(4-chlorobenzyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-chlorobenzyl)-4-methoxyaniline is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. Its preparation via catalytic N-alkylation represents a modern, efficient, and often more sustainable approach compared to classical methods that may involve stoichiometric reagents and harsh conditions. This technical guide provides an in-depth exploration of two primary catalytic methodologies for the synthesis of this compound: Catalytic Reductive Amination and "Borrowing Hydrogen" or "Hydrogen Autotransfer" N-Alkylation .

This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.

Mechanistic Principles of Catalytic N-Alkylation

The formation of the C-N bond in this compound can be achieved through distinct catalytic cycles. Understanding these mechanisms is crucial for catalyst selection and reaction optimization.

Catalytic Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines.[1][2] It involves the reaction of a carbonyl compound (4-chlorobenzaldehyde) with an amine (4-methoxyaniline) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2] This process can be performed in a one-pot fashion, enhancing its efficiency.[1][3]

The catalytic cycle for reductive amination can be visualized as follows:

Reductive_Amination_Mechanism cluster_0 Imine Formation (Acid Catalyzed) cluster_1 Catalytic Reduction 4-chlorobenzaldehyde 4-chlorobenzaldehyde Hemiaminal Hemiaminal 4-chlorobenzaldehyde->Hemiaminal Nucleophilic attack 4-methoxyaniline 4-methoxyaniline 4-methoxyaniline->Hemiaminal Iminium_ion Iminium_ion Hemiaminal->Iminium_ion Dehydration Imine Imine Iminium_ion->Imine Deprotonation Product N-(4-chlorobenzyl)- 4-methoxyaniline Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., H₂, NaBH₃CN) Reducing_Agent->Product Catalyst Catalyst (e.g., Pd/C, Ni) Catalyst->Product Borrowing_Hydrogen_Workflow Start 4-chlorobenzyl alcohol + 4-methoxyaniline Oxidation Catalyst 'borrows' H₂ (Oxidation of alcohol to aldehyde) Start->Oxidation Aldehyde In situ formation of 4-chlorobenzaldehyde Oxidation->Aldehyde Condensation Condensation with 4-methoxyaniline Aldehyde->Condensation Imine Formation of N-(4-chlorobenzylidene)-4-methoxyaniline Condensation->Imine Reduction Catalyst 'returns' H₂ (Reduction of imine) Imine->Reduction Product This compound Reduction->Product Catalyst_Regen Catalyst Regeneration Reduction->Catalyst_Regen Catalyst_Regen->Oxidation Catalytic Cycle

Figure 2: Workflow of "Borrowing Hydrogen" N-Alkylation.

Comparative Overview of Catalytic Methods

The selection of a synthetic route depends on various factors including substrate availability, desired yield, and scalability. Below is a comparative table of the two discussed methods.

FeatureCatalytic Reductive Amination"Borrowing Hydrogen" N-Alkylation
Alkylating Agent Aldehyde (4-chlorobenzaldehyde)Alcohol (4-chlorobenzyl alcohol)
Byproduct Dependent on reducing agentWater
Atom Economy Generally lowerHigh
Catalysts Pd/C, Ni, Rh complexes, Ir complexes [3][4][5][6]Ru complexes, Ir complexes, Ni complexes, Co complexes [7][8][9][4][10][11]
Typical Conditions Mild to moderate temperatures, often requires a pressurized H₂ atmosphere or a stoichiometric hydride reagent.Generally higher temperatures (80-150 °C), often under inert atmosphere.
Advantages Well-established, broad substrate scope, can be performed at lower temperatures. [12]High atom economy, environmentally benign (water as byproduct), avoids the handling of potentially unstable aldehydes. [13]
Disadvantages May require handling of gaseous hydrogen or expensive/toxic hydride reagents. Potential for over-alkylation. [14]Often requires higher reaction temperatures and longer reaction times. Catalyst sensitivity can be a concern.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

Protocol 1: Catalytic Reductive Amination using Palladium on Carbon

This protocol details the synthesis of this compound from 4-chlorobenzaldehyde and 4-methoxyaniline using a heterogeneous palladium catalyst and hydrogen gas.

Materials:

  • 4-chlorobenzaldehyde (1.0 eq)

  • 4-methoxyaniline (1.05 eq)

  • 10% Palladium on activated carbon (Pd/C, 5 mol%)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite® pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-chlorobenzaldehyde, 4-methoxyaniline, and methanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times). Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) or use a hydrogen balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Protocol1_Workflow Start Dissolve Reactants (4-chlorobenzaldehyde, 4-methoxyaniline) in Methanol Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Hydrogenation Hydrogenate (H₂ balloon or Parr shaker) Add_Catalyst->Hydrogenation Monitor Monitor by TLC/GC-MS Hydrogenation->Monitor Workup Vent H₂, Purge with N₂ Monitor->Workup Filter Filter through Celite® to remove Pd/C Workup->Filter Concentrate Concentrate filtrate via rotary evaporation Filter->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Product This compound Purify->Product

Figure 3: Workflow for Protocol 1.

Protocol 2: "Borrowing Hydrogen" N-Alkylation using a Ruthenium Catalyst

This protocol describes the synthesis using 4-chlorobenzyl alcohol as the alkylating agent, catalyzed by a homogeneous ruthenium complex. This method is advantageous for its high atom economy. [8] Materials:

  • 4-chlorobenzyl alcohol (1.2 eq)

  • 4-methoxyaniline (1.0 eq)

  • [Ru(p-cymene)Cl₂]₂ (0.5-2.5 mol%)

  • Bidentate phosphine ligand (e.g., dppf or DPEphos, 1.1-5.5 mol%)

  • Base (e.g., K₂CO₃ or KOtBu, 10-20 mol%)

  • Anhydrous toluene (solvent)

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Oil bath for heating

  • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂, the phosphine ligand, and the base. Add anhydrous toluene and stir the mixture for 10-15 minutes at room temperature to allow for pre-catalyst formation.

  • Addition of Reactants: To the catalyst mixture, add 4-methoxyaniline and 4-chlorobenzyl alcohol.

  • Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath to 110-140 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate.

  • Purification: Filter the mixture through a short plug of silica gel to remove the catalyst and inorganic salts, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

TechniqueInformation Provided
¹H and ¹³C NMR Confirms the molecular structure by showing the chemical environment of each proton and carbon atom. [15]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern. [15][16]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds. [15]
Melting Point A sharp melting point range indicates a high degree of purity for a solid compound.

Conclusion

Catalytic N-alkylation methods, particularly reductive amination and the "borrowing hydrogen" strategy, offer versatile and efficient pathways for the synthesis of this compound. The choice between these methods will depend on factors such as the availability of starting materials, desired reaction conditions, and scalability. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for chemists in both academic and industrial settings, facilitating the synthesis of this important chemical intermediate.

References

  • Reductive amination - Wikipedia. Available at: [Link]

  • Shimizu, K.-i., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. Available at: [Link]

  • Grogan, G. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Available at: [Link]

  • Dey, S., et al. (2020). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications. Available at: [Link]

  • Shimizu, K.-i., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. Sci-Hub. Available at: [Link]

  • Börner, A., et al. (2001). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(i) complexes. Chemical Communications. Available at: [Link]

  • Utsunomiya, M., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. Available at: [Link]

  • Beller, M., et al. (2020). General and selective synthesis of primary amines using Ni-based homogeneous catalysts. Catalysis Science & Technology. Available at: [Link]

  • Reddy, B. M., et al. (2018). Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. Scientific Reports. Available at: [Link]

  • Utsunomiya, M., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. Available at: [Link]

  • Homogeneous complexes for reductive amination of carbonyl compounds with ammonia. ResearchGate. Available at: [Link]

  • Williams, J. M. J., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society. Available at: [Link]

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  • Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

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  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. ResearchGate. Available at: [Link]

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  • Gökçe, A. G., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of N-(4-chlorobenzyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-chlorobenzyl)-4-methoxyaniline is a diarylamine derivative of significant interest in synthetic and medicinal chemistry. Diarylamines are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] Given its structure, this compound serves as a versatile precursor for more complex molecules where the combination of a chlorinated benzyl group and a methoxy-activated aniline ring can be leveraged for further functionalization.

Accurate and comprehensive characterization is paramount to ensure the identity, purity, and stability of such compounds, which is a prerequisite for their use in research and development. In a drug development context, for instance, even minor impurities can significantly alter biological activity or toxicity profiles. This application note provides a suite of detailed protocols for the definitive characterization of this compound using orthogonal analytical techniques. The causality behind methodological choices is explained to empower researchers to adapt these protocols to similar molecules.

The fundamental physicochemical properties of the target compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name N-[(4-chlorophenyl)methyl]-4-methoxyaniline [3]
Molecular Formula C₁₄H₁₄ClNO [3]
Molecular Weight 247.72 g/mol [3]
Melting Point 69-70 °C [3]
Boiling Point 376.9 ± 27.0 °C (Predicted) [3]

| Density | 1.205 ± 0.06 g/cm³ (Predicted) |[3] |

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates multiple, orthogonal methods to build a complete profile of the compound. The workflow below illustrates a logical progression from structural confirmation to purity assessment and stability analysis.

Analytical_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity & Quantitative Analysis cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure & connectivity HPLC HPLC-UV Determines purity & quantifies impurities NMR->HPLC MS Mass Spectrometry (GC-MS) Confirms molecular weight & formula MS->HPLC FTIR FT-IR Spectroscopy Confirms functional groups DSC Differential Scanning Calorimetry Confirms melting point & assesses purity HPLC->DSC Final Fully Characterized Compound HPLC->Final TGA Thermogravimetric Analysis Evaluates thermal stability DSC->TGA DSC->Final UV_Vis UV-Vis Spectroscopy Determines absorption maxima for HPLC UV_Vis->HPLC informs λmax TGA->Final Start Synthesized Compound This compound Start->NMR Start->MS Start->FTIR

Sources

Troubleshooting & Optimization

Identification of byproducts in the N-benzylation of 4-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Benzylation of 4-Methoxyaniline

Welcome to the technical support guide for the N-benzylation of 4-methoxyaniline (p-anisidine). This document serves as a resource for researchers, chemists, and drug development professionals to identify and troubleshoot the formation of common byproducts during this synthesis. Our goal is to provide practical, field-proven insights rooted in established chemical principles to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding byproduct formation in this specific N-alkylation reaction.

Q1: What are the most common byproducts observed during the N-benzylation of 4-methoxyaniline?

A1: The identity and prevalence of byproducts are highly dependent on the synthetic method employed. The two primary routes, direct benzylation and reductive amination, have distinct byproduct profiles.

  • Direct Benzylation (using a benzyl halide): The most significant and common byproduct is the over-alkylated tertiary amine, N,N-dibenzyl-4-methoxyaniline .[1][2] Unreacted starting materials (4-methoxyaniline and benzyl halide) may also be present.

  • Reductive Amination (using benzaldehyde and a reducing agent): While generally more selective, potential byproducts include benzyl alcohol , formed from the reduction of the starting benzaldehyde, and unreacted starting materials.[1] A small amount of the N,N-dibenzyl byproduct can also form if reaction conditions are not carefully controlled.[1]

Q2: Why does the N,N-dibenzyl byproduct form so readily in direct benzylation?

A2: This is a classic issue in the N-alkylation of primary anilines. The formation of the mono-benzylated product, N-benzyl-4-methoxyaniline, introduces an electron-donating benzyl group. This increases the electron density on the nitrogen atom, making the secondary amine product more nucleophilic than the starting primary amine (4-methoxyaniline).[1][3] Consequently, the product successfully competes with the starting material for the remaining benzyl halide, leading to a second benzylation and the formation of the tertiary amine.[1][4]

Q3: Can C-alkylation (alkylation on the aromatic ring) occur?

A3: While N-alkylation is the predominant pathway, C-alkylation at the ortho and para positions of the aniline ring is a potential side reaction, particularly under conditions that favor Friedel-Crafts-type reactions, such as the use of strong Lewis acid catalysts.[4] However, for typical N-benzylation conditions using bases like potassium carbonate, C-alkylation is generally a minor concern compared to over-alkylation.

Troubleshooting Guide: Common Experimental Issues

This guide provides direct solutions to specific problems you may encounter in the lab.

Issue 1: My direct benzylation yields a large amount of N,N-dibenzyl-4-methoxyaniline.

  • Causality: As discussed, the mono-alkylated product is highly reactive. This issue is kinetic and stoichiometric in nature.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a significant excess of 4-methoxyaniline relative to the benzyl halide (e.g., 2-4 equivalents). This increases the statistical probability of the benzyl halide reacting with the more abundant starting material.[3]

    • Slow Addition: Add the benzyl halide to the reaction mixture slowly, using a syringe pump if possible. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation event.[4]

    • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second, often faster, alkylation step.[3]

    • Consider an Alternative Route: If high selectivity for the mono-benzylated product is critical, the most effective solution is to switch to the reductive amination method, which is inherently more selective.[1][2]

Issue 2: My reductive amination reaction has a low yield of the desired product.

  • Causality: Low yields can stem from incomplete imine formation, inefficient reduction, or competing side reactions.

  • Troubleshooting Steps:

    • Verify Imine Formation: Before adding the reducing agent, ensure the formation of the intermediate imine (N-benzylidene-4-methoxyaniline) is complete. This can be monitored by Thin-Layer Chromatography (TLC). Allow sufficient time for this step (typically 30-60 minutes at room temperature).[1]

    • Check Reducing Agent Activity: Sodium borohydride (NaBH₄) can decompose if exposed to moisture or acidic conditions. Use fresh, high-quality reducing agent.

    • Minimize Aldehyde Reduction: If you detect benzyl alcohol as a major byproduct, your reducing agent is likely reducing the starting benzaldehyde. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the protonated imine (iminium ion).[1]

    • Optimize Reaction Time/Temperature: Ensure the reduction step is allowed to proceed to completion. Monitor the disappearance of the imine spot by TLC.[5]

Byproduct Identification and Purification Protocols

Accurate identification is the first step toward mitigation and purification.

Data Summary: Key Byproducts and Identification Markers
Byproduct NameFavored ByRelative Polarity (on Silica Gel)Identification Notes (TLC/Column)
N,N-Dibenzyl-4-methoxyaniline Direct BenzylationLeast Polar Higher Rf value than the desired product. Elutes first from a silica column.[1]
N-Benzyl-4-methoxyaniline Desired Product Intermediate PolarityRf value between the dibenzyl byproduct and starting aniline.
Benzyl Alcohol Reductive AminationMore PolarLower Rf value than the desired product. May streak on TLC.
4-Methoxyaniline (p-anisidine) Unreacted Starting MaterialMost Polar Lowest Rf value among the amine products.
Protocol 1: Analytical Techniques for Byproduct Identification

A multi-tiered approach is recommended for robust analysis.

  • Thin-Layer Chromatography (TLC):

    • Primary Use: Rapid, real-time monitoring of reaction progress and qualitative identification of components.

    • Procedure:

      • Prepare a TLC plate (silica gel).

      • Spot the crude reaction mixture alongside standards of the starting materials (4-methoxyaniline, benzaldehyde/benzyl bromide) and, if available, the expected product.

      • Develop the plate in an appropriate solvent system (e.g., 10-30% ethyl acetate in hexanes).

      • Visualize under UV light (254 nm) and/or by staining (e.g., potassium permanganate or ninhydrin for the primary amine).

      • Compare the Rf values of the spots in the reaction mixture to the standards. The N,N-dibenzyl byproduct will have the highest Rf, followed by the desired product, and then the starting aniline.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Primary Use: Excellent for identifying and quantifying volatile byproducts.[6]

    • Analysis: Provides the molecular weight of each component from the mass spectrum, allowing for unambiguous identification of the desired product (MW: 213.27 g/mol ) and the N,N-dibenzyl byproduct (MW: 303.41 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Primary Use: Provides definitive structural elucidation of all components in the crude mixture.[6]

    • Key Signatures:

      • N-Benzyl-4-methoxyaniline: Will show a characteristic singlet for the N-H proton and a singlet for the two benzylic protons (-CH₂-).

      • N,N-Dibenzyl-4-methoxyaniline: Will lack an N-H proton signal and show a singlet corresponding to four benzylic protons (two -CH₂- groups).

      • 4-Methoxyaniline: Will show a characteristic broad singlet for the -NH₂ protons.

Protocol 2: Purification by Column Chromatography

This protocol is highly effective for separating the desired mono-benzylated product from the less polar dibenzylated byproduct.[7]

  • Materials:

    • Crude product mixture

    • Silica gel (230–400 mesh)

    • Solvent system: Gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hexanes)

    • Glass column, collection tubes, TLC equipment

  • Step-by-Step Procedure:

    • Prepare the Column: Pack a glass column with a slurry of silica gel in 100% hexanes.

    • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the prepared column.

    • Elution:

      • Begin eluting with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

      • The least polar compound, N,N-dibenzyl-4-methoxyaniline , will elute from the column first.[1]

      • Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate).

      • The desired product, N-benzyl-4-methoxyaniline , will elute next.

    • Monitoring: Collect fractions and monitor them by TLC to identify which fractions contain the pure desired product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.[5]

Visualized Workflows and Mechanisms

Synthetic Pathways and Major Byproducts

cluster_0 Synthetic Routes cluster_1 Direct Benzylation cluster_2 Reductive Amination Start 4-Methoxyaniline DB_Reagent + Benzyl Halide + Base (e.g., K₂CO₃) Start->DB_Reagent RA_Reagent + Benzaldehyde (Imine Formation) Start->RA_Reagent DB_Product Crude Mixture DB_Reagent->DB_Product DB_Byproduct Major Byproduct: N,N-Dibenzyl-4-methoxyaniline DB_Product->DB_Byproduct RA_Reduction + Reducing Agent (e.g., NaBH₄) RA_Reagent->RA_Reduction RA_Product Crude Mixture RA_Reduction->RA_Product RA_Byproduct Potential Byproduct: Benzyl Alcohol RA_Product->RA_Byproduct

Caption: Synthetic routes and their characteristic byproducts.

General Workflow for Byproduct Identification & Purification

Crude Crude Reaction Mixture TLC Step 1: Analytical TLC (Identify components) Crude->TLC Decision Is purification required? TLC->Decision Column Step 2: Column Chromatography (Silica Gel) Decision->Column Yes Analysis Step 3: Purity Analysis (TLC, NMR, GC-MS) Decision->Analysis No (If pure) Fraction1 Collect Fractions: (Least Polar) N,N-Dibenzyl Byproduct Column->Fraction1 Fraction2 Collect Fractions: (More Polar) Desired Product Column->Fraction2 Fraction2->Analysis Pure Pure N-Benzyl-4-methoxyaniline Analysis->Pure

Caption: Workflow for analysis and purification of the crude product.

References

  • BenchChem Technical Support. (2025). Common side products in the synthesis of N-Benzyl-4-methoxyaniline. 1

  • BenchChem Application Notes. (2025). Application Notes and Protocols for the Purification of N-Benzyl-2,4,5-trichloroaniline. 7

  • BenchChem Comparative Guide. (2025). Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis. 6

  • Willson, F. G., & Wheeler, T. S. (n.d.). Benzylaniline. Organic Syntheses Procedure.

  • BenchChem Application Notes. (2025). Application Notes and Protocols for the Greener Synthesis of N-Benzyl-4-methoxyaniline using an Iodine Catalyst. 8

  • BenchChem Application Note. (2025). Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol. 9

  • Reddit Chemistry Community. (2019). Amine alkylation: how many times will p-anisidine get benzylated?.

  • BenchChem Technical Support. (2025). Overcoming tar formation in aniline alkylation reactions. 4

  • BenchChem Technical Support. (2025). Minimizing Over-alkylation in Aniline Synthesis. 3

Sources

Optimization of reaction conditions for N-(4-chlorobenzyl)-4-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(4-chlorobenzyl)-4-methoxyaniline

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information herein is structured to address specific issues encountered during synthesis, moving from general principles to granular problem-solving.

Reaction Overview and Mechanism

The most common and efficient method for synthesizing this compound is through a one-pot reductive amination . This process involves the reaction of 4-methoxyaniline (p-anisidine) with 4-chlorobenzaldehyde to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine product. This method is generally preferred over direct N-alkylation with a benzyl halide due to its higher selectivity for the mono-alkylated product, thereby minimizing the formation of the tertiary amine byproduct.[1]

The reaction proceeds in two key stages:

  • Imine Formation: The nucleophilic amine (4-methoxyaniline) attacks the electrophilic carbonyl carbon of the aldehyde (4-chlorobenzaldehyde). This is followed by dehydration to form a C=N double bond, yielding the N-(4-chlorobenzylidene)-4-methoxyaniline intermediate. This step is a reversible equilibrium.[2][3]

  • Reduction: A hydride-based reducing agent, added to the reaction, selectively reduces the imine (or the protonated iminium ion) to the final secondary amine.

Reaction Mechanism

Reductive Amination Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-methoxyaniline 4-Methoxyaniline Hemiaminal Hemiaminal Intermediate 4-methoxyaniline->Hemiaminal + H⁺ (catalytic) 4-chlorobenzaldehyde 4-Chlorobenzaldehyde 4-chlorobenzaldehyde->Hemiaminal Imine Imine (Schiff Base) C₁₄H₁₂ClNO Hemiaminal->Imine - H₂O Product This compound Imine->Product + [H⁻] Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Imine Hydride Source

Caption: Mechanism of reductive amination for this compound synthesis.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic choices for the synthesis.

Q1: Which reducing agent is best for this reaction: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)?

A1: The choice of reducing agent is critical and depends on your desired procedure (one-pot vs. stepwise) and sensitivity of your starting materials.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent for one-pot reactions.[2][3] It is a milder and more selective reducing agent that preferentially reduces the protonated iminium ion over the starting aldehyde. Its lower reactivity also makes it tolerant to the mildly acidic conditions often used to catalyze imine formation.[3]

  • Sodium Borohydride (NaBH₄) is a more powerful and cost-effective reducing agent. However, it can also reduce the starting 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol, especially if added prematurely.[1] To minimize this side reaction, it is best practice to first allow the imine to form completely (typically 30-60 minutes) before cooling the reaction and adding the NaBH₄ portion-wise.[1][2]

Q2: What are the optimal solvent and temperature conditions?

A2: The reaction is typically performed in a protic solvent like methanol or ethanol at room temperature. These solvents are excellent for dissolving the reactants and the borohydride reducing agent. The initial imine formation is often conducted at room temperature.[1] If using the more reactive NaBH₄, the reduction step should be performed at a lower temperature (0-10°C) to control the reaction rate and prevent unwanted side reactions.[1] For less reactive amines or aldehydes, gentle heating (e.g., to 367 K or ~94°C in ethanol) during imine formation can be beneficial, as demonstrated in the synthesis of the parent Schiff base.[4]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[5] You should spot the starting materials (4-methoxyaniline and 4-chlorobenzaldehyde) and the co-spotted reaction mixture on a silica gel plate.

  • Eluent System: A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Monitoring Imine Formation: You will observe the consumption of the starting materials and the appearance of a new spot for the imine intermediate.

  • Monitoring Reduction: After adding the reducing agent, the imine spot will disappear and be replaced by the product spot, which will have a different Rf value. The reaction is complete when the imine spot is no longer visible.

Q4: Is a catalyst required for imine formation?

A4: While the reaction can proceed without a catalyst, adding a catalytic amount of a weak acid, such as glacial acetic acid (typically 0.1 equivalents), can significantly accelerate the rate of imine formation.[2] The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_analysis Analysis by TLC/NMR cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Problem: Low Yield or Impure Product Analysis Analyze Crude Mixture Start->Analysis Cause1 Mainly Unreacted Starting Materials Analysis->Cause1 High SM spots Cause2 Mixture of Product and Reduced Aldehyde Analysis->Cause2 Product + Benzyl Alcohol spots Cause3 Mixture of Product and Over-Alkylated Product Analysis->Cause3 Product + less polar spot Cause4 Complex Mixture/ Decomposition Analysis->Cause4 Multiple/streaky spots Sol1 Inefficient Imine Formation? - Add cat. Acetic Acid - Add dehydrating agent (MgSO₄) - Increase reaction time Cause1->Sol1 Sol2 Inactive Reducing Agent? - Use fresh NaBH₄/STAB - Check stoichiometry Cause1->Sol2 Sol3 Reducing Agent Too Strong? - Add NaBH₄ slowly at 0°C - Switch to NaBH(OAc)₃ Cause2->Sol3 Sol4 Over-Alkylation Occurred? - Use 1:1 stoichiometry - Use slight excess of amine Cause3->Sol4 Sol5 Starting Material Quality? - Purify aldehyde - Check amine purity Cause4->Sol5

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Problem 1: Low or No Yield of the Desired Product
  • Potential Cause A: Inefficient Imine Formation. The equilibrium between the reactants and the imine may not favor the product.[2][3]

    • Solution:

      • Add Catalytic Acid: Introduce a catalytic amount of glacial acetic acid to protonate the aldehyde, making it a better electrophile.[2]

      • Remove Water: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture during imine formation. This removes the water byproduct and drives the equilibrium toward the imine according to Le Châtelier's principle.[2]

      • Increase Reactant Concentration: Running the reaction at a higher concentration can also favor the formation of the imine.

  • Potential Cause B: Inactive Reducing Agent. Sodium borohydride and its derivatives can decompose upon prolonged exposure to moisture or air.

    • Solution:

      • Use Fresh Reagent: Always use freshly opened or properly stored sodium borohydride or sodium triacetoxyborohydride.[6]

      • Verify Activity: You can perform a quick test by adding a small amount of your borohydride to a simple ketone (like acetone) in methanol and monitoring its disappearance by TLC.[6]

Problem 2: Formation of Multiple Products / Complex Mixture
  • Potential Cause A: Reduction of 4-Chlorobenzaldehyde. This occurs when the reducing agent attacks the aldehyde before it can form the imine. The primary byproduct will be 4-chlorobenzyl alcohol.[1]

    • Solution:

      • Use a Milder Reductant: Switch from NaBH₄ to sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly selective for the imine/iminium ion.[1][2]

      • Optimize NaBH₄ Addition: If using NaBH₄, ensure the imine has fully formed (monitor by TLC for 30-60 min) before cooling the reaction to 0°C and adding the NaBH₄ slowly and in small portions.[1]

  • Potential Cause B: Over-alkylation. The secondary amine product is also nucleophilic and can react with another molecule of the aldehyde and be reduced, forming the tertiary amine, N-benzyl-N-(4-chlorobenzyl)-4-methoxyaniline.

    • Solution:

      • Control Stoichiometry: Use a strict 1:1 molar ratio of the amine and aldehyde, or a slight excess of the amine (e.g., 1.1 equivalents). This ensures the aldehyde is consumed before it can react with the product.[2]

  • Potential Cause C: Unreacted Starting Materials in Final Product. This indicates an incomplete reaction.

    • Solution:

      • Increase Reaction Time: Allow the reaction to stir for a longer period after the addition of the reducing agent (e.g., 4-6 hours or overnight at room temperature). Continue to monitor by TLC.

      • Ensure Proper Stoichiometry: Double-check the molar calculations for all reagents, particularly the limiting reagent.

Data Summary and Experimental Protocol

Table 1: Reaction Parameters for Reductive Amination
ParameterCondition A: NaBH(OAc)₃Condition B: NaBH₄Rationale & Remarks
Amine 4-Methoxyaniline (1.0 eq)4-Methoxyaniline (1.0 eq)The nucleophilic component.
Aldehyde 4-Chlorobenzaldehyde (1.0-1.1 eq)4-Chlorobenzaldehyde (1.0 eq)The electrophilic component. A slight excess can be used with STAB.
Reducing Agent NaBH(OAc)₃ (1.2-1.5 eq)NaBH₄ (1.5-2.0 eq)STAB is milder and more selective.[3] NaBH₄ is stronger but requires careful addition.[1]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Methanol or EthanolAprotic solvents are common with STAB. Protic solvents are required for NaBH₄.
Catalyst Acetic Acid (0.1 eq, optional)Acetic Acid (0.1 eq, optional)Speeds up imine formation.[2]
Temperature Room Temperature0°C to Room TemperatureNaBH₄ addition should be done at 0°C to control reactivity.[1]
Typical Yield 85-95%75-90%Yields can be high for both methods if optimized.
Key Side Product Unreacted starting materials4-chlorobenzyl alcoholAldehyde reduction is the main side reaction with NaBH₄.[1]
Detailed Experimental Protocol (Using Sodium Borohydride)

This protocol is a representative procedure for the synthesis of this compound via reductive amination.[1]

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • 4-Chlorobenzaldehyde

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in methanol (~0.2 M concentration).

  • Stir the mixture at room temperature for 60 minutes to facilitate the formation of the imine intermediate. Monitor the consumption of the starting materials by TLC.

  • Reduction: Cool the reaction mixture to 0°C using an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10°C. Vigorous gas evolution (hydrogen) will be observed.

  • After the complete addition of NaBH₄, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until the imine spot has completely disappeared by TLC analysis.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to decompose any excess NaBH₄.

    • Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator.

    • Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel. A gradient elution starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate 95:5 -> 90:10) is typically effective.[1][7]

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent to yield this compound as a solid.

References

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society.
  • Amine synthesis by reductive amination (reductive alkyl
  • Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. Benchchem.
  • Direct, one-pot reductive alkylation of anilines with functionalized acetals medi
  • Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA.
  • N-(4-Chlorobenzylidene)-4-methoxyaniline.
  • Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemical Technology.
  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • Reductive amin
  • Application Notes and Protocols for the Greener Synthesis of N-Benzyl-4-methoxyaniline using an Iodine C
  • Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chrom
  • Common side products in the synthesis of N-Benzyl-4-methoxyaniline. Benchchem.
  • Question about reductive amin
  • What's wrong with my reductive amin
  • Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol. Benchchem.

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Stability studies of N-(4-chlorobenzyl)-4-methoxyaniline under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stability studies of N-(4-chlorobenzyl)-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for establishing a robust stability profile of this molecule. Here, we synthesize foundational principles of forced degradation with practical, field-proven insights to ensure the integrity of your experimental outcomes.

Introduction to Stability Indicating Methods

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the potential degradation products that may form under various stress conditions.[1][2][3] This process is critical for developing stability-indicating analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradants, ensuring the safety and efficacy of the final drug product.[2] The stability of this compound, a secondary amine derivative, must be thoroughly investigated to understand its degradation pathways under conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[1][3]

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the stability assessment of this compound.

Q1: What are the primary degradation pathways I should anticipate for this compound?

A1: Based on its chemical structure, which includes a secondary amine, a methoxy-substituted aniline ring, and a chlorobenzyl group, the primary anticipated degradation pathways are oxidation and photolysis.

  • Oxidation: The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[4][5] The electron-rich methoxy-substituted aniline ring may also be prone to oxidative degradation.

  • Photolysis: Aromatic compounds and those with heteroatoms can be susceptible to photodegradation upon exposure to UV or visible light.[6][7]

  • Hydrolysis: While the C-N single bond in the secondary amine is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to cleavage, yielding 4-methoxyaniline and 4-chlorobenzyl alcohol.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur, leading to a variety of degradation products. The melting point of the related compound N-[(4-chlorophenyl)methyl]-4-methoxyaniline is reported to be 69-70°C, which should be considered when designing thermal stress studies.[8]

Q2: What are the recommended starting conditions for forced degradation studies according to regulatory guidelines?

A2: The International Council for Harmonisation (ICH) guidelines provide a framework for forced degradation studies.[1] While specific conditions should be tailored to the molecule, a typical starting point is outlined in the table below. The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is truly stability-indicating.

Q3: How do I select an appropriate analytical technique for my stability studies?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for stability-indicating assays due to its high sensitivity and resolving power.[9]

  • Method Development: A reverse-phase HPLC method, often with a C18 column, is a good starting point. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Gradient elution is often necessary to separate the parent compound from its various degradation products.

  • Detector Selection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradants. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and structural elucidation of unknown degradation products.[10]

Q4: My compound, this compound, shows low solubility in aqueous media for hydrolysis studies. How should I proceed?

A4: Poor aqueous solubility is a common challenge. You can use a co-solvent to increase the solubility of your compound.

  • Co-solvent Selection: Choose a co-solvent that is miscible with water and inert under the stress conditions. Common choices include acetonitrile, methanol, or ethanol.

  • Concentration: Use the minimum amount of co-solvent necessary to achieve the desired concentration of your compound. Typically, starting with 10-20% organic co-solvent is a reasonable approach.

  • Control Samples: It is crucial to run control samples with the co-solvent alone under the same stress conditions to ensure it does not degrade or interfere with the analysis.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: No degradation is observed under standard hydrolytic or oxidative stress conditions.

  • Possible Cause: The stress conditions may not be stringent enough.

  • Solution:

    • Increase Stressor Concentration: For acid/base hydrolysis, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidation, increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).

    • Increase Temperature: Elevate the temperature of the study. For example, conduct hydrolysis at 80°C instead of 60°C.

    • Extend Exposure Time: Increase the duration of the stress testing.

    • Scientific Rationale: The rate of chemical reactions, including degradation, is often dependent on the concentration of reactants and temperature. By increasing these parameters, you increase the likelihood of observing degradation.

Issue 2: The chromatogram shows many small, poorly resolved peaks after degradation.

  • Possible Cause: The analytical method may lack the necessary resolution, or excessive degradation may have occurred, leading to secondary degradation products.

  • Solution:

    • Optimize Chromatography:

      • Gradient Modification: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.

      • Mobile Phase pH: Modify the pH of the aqueous mobile phase to alter the ionization state of the analyte and degradants, which can significantly impact retention and selectivity.

      • Column Chemistry: Consider trying a different column chemistry (e.g., a phenyl-hexyl or a different end-capped C18 column).

    • Reduce Degradation: If excessive degradation is suspected, reduce the stress conditions (e.g., lower temperature, shorter duration, or lower concentration of the stressor). The goal is to achieve a target degradation of 5-20%.

    • Scientific Rationale: Chromatographic separation is a delicate balance of interactions between the analytes, the stationary phase, and the mobile phase. Methodical optimization of these parameters is key to achieving adequate resolution.

Issue 3: A new peak appears in the chromatogram of the control sample during a photostability study.

  • Possible Cause: The control sample, intended to be protected from light, may have been inadvertently exposed, or there might be thermal degradation occurring in both the sample and the control.

  • Solution:

    • Ensure Complete Light Protection: Wrap the control sample thoroughly in aluminum foil to ensure it is completely shielded from light.[6][7]

    • Temperature Control: Conduct the photostability study in a temperature-controlled chamber to minimize thermal degradation. The ICH Q1B guideline suggests maintaining a control of temperature.[6]

    • Run a Dark Control: Include a separate control sample stored at the same temperature but completely protected from light to differentiate between photolytic and thermal degradation.

    • Scientific Rationale: Photostability studies are designed to assess the effect of light exposure. It is crucial to have a proper control to isolate the effects of light from other environmental factors like heat.[6]

Data Presentation & Experimental Protocols

Summary of Recommended Forced Degradation Conditions
Stress ConditionRecommended ConditionsSampling Time Points (Example)
Acid Hydrolysis 0.1 M HCl at 60°C2, 6, 24, 48 hours
Base Hydrolysis 0.1 M NaOH at 60°C2, 6, 24, 48 hours
Neutral Hydrolysis Water at 60°C2, 6, 24, 48 hours
Oxidation 3% H₂O₂ at room temperature2, 6, 24, 48 hours
Photostability ICH Q1B option 2 (light source with combined visible and UV output)Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter
Thermal Degradation 80°C (solid state and solution)1, 3, 7, 14 days
Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies and developing a stability-indicating method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome API API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxid Oxidation (3% H₂O₂, RT) API->Oxid Photo Photolysis (ICH Q1B) API->Photo Thermal Thermal (80°C) API->Thermal HPLC HPLC-PDA/MS Analysis Acid->HPLC Base->HPLC Oxid->HPLC Photo->HPLC Thermal->HPLC DP_ID Identify Degradation Products HPLC->DP_ID Method_Val Validate Stability- Indicating Method DP_ID->Method_Val

Caption: General workflow for forced degradation studies.

Protocol 1: Oxidative Degradation Study
  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Control Sample: Prepare a control by adding 1 mL of water to 1 mL of the sample solution.

  • Incubation: Store both the stressed and control samples at room temperature, protected from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, and 24 hours).

  • Quenching (if necessary): If the reaction is rapid, it may be necessary to quench it by adding a small amount of a reducing agent like sodium bisulfite before analysis.

  • Analysis: Dilute the aliquots to an appropriate concentration and analyze by HPLC-PDA to determine the extent of degradation and the formation of degradation products.

Potential Degradation Pathway: Oxidation of Secondary Amine

The following diagram illustrates a potential oxidative degradation pathway for the secondary amine functional group.

Oxidation_Pathway Parent This compound (Secondary Amine) Oxidant [O] (e.g., H₂O₂) Parent->Oxidant N_Oxide N-oxide Derivative Oxidant->N_Oxide Oxidation

Caption: Potential oxidation pathway of the secondary amine.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions . (2014). Pharmaceutical Technology. Available at: [Link]

  • Synthesis, Structural, Spectral, Natural Bond Orbital, Thermodynamic Properties and First Order Hyperpolarizability Analysis of N-(4-Chlorobenzylidene)-4-methoxyaniline . Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Mullani, N., & Nargatti, S. (2021). A REVIEW ON FORCED DEGRADATION STUDIES OF DRUG SUBSTANCES AND DRUG PRODUCTS . International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. Available at: [Link]

  • Ren, X.-Y., Ding, Y.-F., & Jian, F.-F. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline . Acta Crystallographica Section E: Structure Reports Online, 64(9), o1793. Available at: [Link]

  • Ren, X.-Y., Ding, Y.-F., & Jian, F.-F. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline . Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 9), o1793. Available at: [Link]

  • Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology. Available at: [Link]

  • Alsante, K. M., et al. (2016). Forced degradation studies . MedCrave Online. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health. Available at: [Link]

  • NIOSH Manual of Analytical Methods (NMAM) 2514 . Centers for Disease Control and Prevention. Available at: [Link]

  • Analytical Techniques In Stability Testing . Separation Science. Available at: [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products . European Medicines Agency. Available at: [Link]

  • N-Benzyl-4-methoxyaniline . PubChem. Available at: [Link]

  • Sequential analysis for identification of byproduct from N-benzylation reaction . National Institutes of Health. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products . LCGC. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B . ICH. Available at: [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates . MDPI. Available at: [Link]

  • N-Benzylidene-p-anisidine . PubChem. Available at: [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
  • N-benzyl-4-methoxyaniline (C14H15NO) . PubChemLite. Available at: [Link]

  • p-Anisidine . PubChem. Available at: [Link]

  • Selective electrocatalytic oxidation of N-alkyl-N-methylanilines to N-alkylformanilides using nitroxyl radical . PubMed. Available at: [Link]

  • Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products . PubMed. Available at: [Link]

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Removal of unreacted starting materials from N-(4-chlorobenzyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(4-chlorobenzyl)-4-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating the desired product from unreacted starting materials. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format.

Understanding the Chemistry of Separation

The synthesis of this compound is commonly achieved via the reductive amination of 4-chlorobenzaldehyde and p-anisidine (4-methoxyaniline). While an effective C-N bond-forming reaction, the crude product is often a mixture containing the desired secondary amine, unreacted p-anisidine (a primary amine), and unreacted 4-chlorobenzaldehyde.[1][2]

Successful purification hinges on exploiting the distinct physicochemical properties of these three components. The key differentiators are the basicity of the amines and the neutral character of the aldehyde. p-Anisidine is a primary amine and is generally more basic than the secondary amine product, this compound. This difference in basicity, along with differences in polarity and solubility, forms the foundation of the separation strategies discussed below.

Table 1: Physicochemical Properties of Reaction Components
CompoundStructureTypeMolar Mass ( g/mol )M.P. (°C)Solubility
p-Anisidine Primary Amine (Starting Material)123.1556-59Sparingly soluble in water; soluble in ethanol, ether.[3][4]
4-Chlorobenzaldehyde Aldehyde (Starting Material)140.5746-47Insoluble in water; soluble in ethanol, ether, benzene.[5][6]
This compound Secondary Amine (Product)247.72~45-48 (Est.)Insoluble in water; soluble in common organic solvents.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I remove unreacted p-anisidine from my product mixture?

This is a common challenge involving the separation of a primary amine from a secondary amine. The most robust method is acid-base extraction, which leverages the different basicities of the two amines.

Answer: Acid-Base Extraction is the preferred method. The primary amine, p-anisidine, is more basic than the secondary amine product. By carefully washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl), you can selectively protonate the more basic p-anisidine, forming its hydrochloride salt.[8][9] This salt is soluble in the aqueous layer and is thus extracted from the organic layer, which retains the less basic secondary amine product.[10]

  • Causality: The electron-donating methoxy group on p-anisidine makes its nitrogen lone pair more available for protonation compared to the product, where the nitrogen is substituted with a bulky, moderately electron-withdrawing benzyl group. This subtle difference in pKa is sufficient for selective extraction with careful pH control.

A secondary method is Column Chromatography . The product is generally less polar than p-anisidine due to increased steric hindrance around the nitrogen and larger non-polar surface area. However, amines are notorious for "streaking" on standard silica gel due to strong acidic interactions.[11][12]

  • Pro-Tip: To achieve clean separation, either use an eluent system containing a small amount of a competing base (e.g., 0.5-1% triethylamine in a hexane/ethyl acetate gradient) or employ an amine-functionalized silica column, which provides a more inert surface.[11][13]

Q2: My main impurity is 4-chlorobenzaldehyde. What is the best removal strategy?

Answer: Since 4-chlorobenzaldehyde is a neutral compound, it will not be removed by an acidic wash. While it can be separated by column chromatography due to its different polarity, a more efficient chemical method is a wash with aqueous sodium bisulfite (NaHSO₃) .

  • Mechanism: Aldehydes react with sodium bisulfite to form a solid, water-soluble adduct. This adduct partitions into the aqueous phase and is easily removed from the organic layer containing your product. The reaction is reversible, but the equilibrium favors the adduct formation, especially with unhindered aldehydes. After separation, the organic layer can be washed with water and brine to remove any residual bisulfite.

Q3: My crude product contains both unreacted starting materials. What is the most efficient purification workflow?

Answer: A sequential liquid-liquid extraction workflow is the most efficient approach before resorting to chromatography or recrystallization. This multi-step process systematically removes each impurity based on its chemical reactivity.

Recommended Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Acid Wash (Remove p-Anisidine): Transfer the solution to a separatory funnel and extract two to three times with 1M HCl. This will protonate the p-anisidine and pull it into the aqueous layer.[8][9] Combine the aqueous layers and set them aside.

  • Base Wash (Neutralization): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Bisulfite Wash (Remove 4-Chlorobenzaldehyde): Wash the organic layer with a saturated aqueous solution of sodium bisulfite. Agitate for 5-10 minutes to ensure complete adduct formation.

  • Final Washes: Wash the organic layer with water, followed by a brine wash to facilitate the removal of dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

G A Crude Product in Organic Solvent B Add 1M HCl (Separatory Funnel) A->B C Aqueous Layer (p-Anisidine HCl salt) B->C Extracts D Organic Layer B->D Retains E Wash with NaHSO3 (aq) D->E F Aqueous Layer (Aldehyde-Bisulfite Adduct) E->F Extracts G Organic Layer E->G Retains H Wash with H2O, Brine G->H I Dry (Na2SO4), Evaporate Solvent H->I J Purified Product This compound I->J

Caption: Sequential extraction workflow for purification.

Q4: Can I use recrystallization for the final purification step?

Answer: Yes, recrystallization is an excellent technique for obtaining high-purity crystalline solids, provided the preceding extraction steps have removed the bulk of the impurities.[14]

  • Principle: The goal is to find a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Impurities should ideally remain soluble at all temperatures or be completely insoluble.

  • Solvent Selection: For N-aryl benzylamines, common recrystallization solvents include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes. You will need to perform small-scale solubility tests to find the optimal solvent. A paper describing the synthesis of the intermediate imine reported successful recrystallization from an acetone/ethanol mixture, which could be a good starting point for the final amine product as well.[15]

Q5: I have a very low yield, suggesting poor conversion. How can I optimize the reductive amination reaction itself?

Answer: Low conversion is a frequent issue in reductive amination and can often be traced back to the initial imine formation step or the choice of reducing agent.[16]

  • Facilitate Imine Formation: The condensation of the amine and aldehyde to form an imine is an equilibrium reaction that produces water.[17]

    • pH Control: Imine formation is catalyzed by mild acid (pH 4-5).[16] This protonates the aldehyde's carbonyl oxygen, making it more electrophilic, without fully protonating and deactivating the amine nucleophile. Adding a catalytic amount of acetic acid is a common practice.

    • Water Removal: Removing the water byproduct will drive the equilibrium towards the imine. This can be done by adding a dehydrating agent like anhydrous MgSO₄ to the reaction mixture or by using a Dean-Stark apparatus if the reaction is run at reflux in a suitable solvent like toluene.

  • Choose the Right Reducing Agent: The choice of hydride donor is critical for success.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce the starting 4-chlorobenzaldehyde to benzyl alcohol, competing with the desired imine reduction.[1][18] If used, it should only be added after confirming complete imine formation via TLC or NMR.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice.[18] It is a milder reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the aldehyde.[19] This allows for a convenient "one-pot" procedure where all reagents can be mixed together.

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, this reagent is selective for the iminium ion but is more toxic and requires careful pH management to avoid the release of hydrogen cyanide gas.[16][19]

G cluster_imine Imine Formation (Equilibrium) cluster_reduction Reduction (Irreversible) A p-Anisidine C Imine Intermediate A->C B 4-Chlorobenzaldehyde B->C C->A Hydrolysis D Water C->D F Final Product C->F E Reducing Agent (e.g., STAB) E->F

Caption: Key stages of the reductive amination reaction.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of p-Anisidine
  • Dissolve the crude reaction mixture (e.g., 5.0 g) in 50 mL of ethyl acetate.

  • Transfer the solution to a 250 mL separatory funnel.

  • Add 25 mL of 1M HCl(aq) to the funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a beaker.

  • Repeat the extraction (steps 3-4) with an additional 25 mL of 1M HCl(aq).

  • Combine the aqueous extracts. The desired product remains in the organic layer.

  • Proceed with a neutralizing wash (e.g., saturated NaHCO₃ solution) before further purification or isolation.

Protocol 2: Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. The desired product should have an Rf value of approximately 0.3. Add 0.5% triethylamine to the solvent system to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[20]

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the compounds. 4-chlorobenzaldehyde will elute first, followed by the product, and finally the more polar p-anisidine.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

  • p-Anisidine - Solubility of Things. (n.d.).
  • p-Anisidine - Wikipedia. (n.d.). Retrieved from [Link]

  • 4-Chlorobenzaldehyde - Solubility of Things. (n.d.).
  • 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem. (n.d.). Retrieved from [Link]

  • p-Anisidine - LookChem. (n.d.). Retrieved from [Link]

  • 4-methoxyaniline - ChemBK. (n.d.). Retrieved from [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. (2016). Retrieved from [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023). Retrieved from [Link]

  • (PDF) N-(4-Chlorobenzylidene)-4-methoxyaniline - ResearchGate. (2008). Retrieved from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2009). Organic Process Research & Development. Retrieved from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Column chromatography - Columbia University. (n.d.). Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [https://www.biotage.com/blog/how-do-i-purify-ionizable-organic-amine-compounds-using-flash-column-chromatography]([Link] chromatography)

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchGate. (2007). Retrieved from [Link]

  • Question about reductive amination reaction procedure : r/Chempros - Reddit. (2023). Retrieved from [Link]

  • What's wrong with my reductive amination? I barely got any product. - Reddit. (2023). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - University of Rochester. (n.d.). Retrieved from [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Workup: Amines - University of Rochester. (n.d.). Retrieved from [Link]

  • Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. - Pearson. (2024). Retrieved from [Link]

  • Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. - ResearchGate. (n.d.). Retrieved from [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (n.d.). Redalyc. Retrieved from [Link]

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • N-(4-Methoxybenzylidene)-4-methoxyaniline | C15H15NO2 | CID 262164 - PubChem. (n.d.). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from [Link]

  • Gold(III)-Catalyzed Synthesis of N,N-Aryl,Benzyl-amines in Water - Thieme Gruppe. (n.d.). Retrieved from [Link]

  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. (2023). Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • Recrystallization! : r/chemistry - Reddit. (2022). Retrieved from [Link]

  • N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413 - PubChem. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Purity Assessment of N-(4-chlorobenzyl)-4-methoxyaniline: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For a compound like N-(4-chlorobenzyl)-4-methoxyaniline, a versatile intermediate in the synthesis of dyes and potential pharmaceutical agents, rigorous purity assessment is paramount.[1] This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive purity evaluation of this molecule.

The choice of analytical methodology is a critical decision point. It dictates not only the accuracy of the purity value but also the depth of understanding of the impurity profile. Here, we dissect the principles, experimental protocols, and data interpretation for both HPLC and NMR, offering a comparative framework to guide researchers in selecting the most appropriate technique for their specific needs.

The Analytical Challenge: Profiling this compound

This compound is typically synthesized via the reductive amination of 4-methoxyaniline (p-anisidine) and 4-chlorobenzaldehyde.[2] Potential impurities can therefore include:

  • Unreacted Starting Materials: Residual 4-methoxyaniline and 4-chlorobenzaldehyde.

  • Over-alkylation Byproducts: Such as N,N-bis(4-chlorobenzyl)-4-methoxyaniline.

  • Side-Reaction Products: For instance, the reduction of 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol.

  • Degradation Products: Arising from instability during synthesis or storage.

An effective purity assessment method must be able to separate, detect, and quantify the principal compound while also identifying and characterizing these potential impurities.

Method 1: HPLC for High-Sensitivity Quantitative Analysis

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and impurity determination. Its strength lies in its exceptional resolving power and sensitivity, making it ideal for detecting trace-level impurities.

Principle of Separation

For a moderately non-polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[3] In this mode, the stationary phase (typically C18-silica) is non-polar, while the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol.[4] Separation occurs based on hydrophobicity: more hydrophobic compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds elute earlier.[5] By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), compounds with a wide range of polarities can be effectively separated and eluted.[6]

Experimental Protocol: RP-HPLC
  • Sample Preparation: Accurately weigh approximately 1.0 mg of the this compound sample and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Ensure the sample is fully dissolved.[7]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.[7]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: Formic acid is added to improve peak shape and provide protons for potential mass spectrometry (MS) coupling.[7]

    • Gradient: 50% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.

    • Rationale: The aromatic rings in the molecule provide strong UV absorbance, making 254 nm a suitable wavelength for detection. A DAD allows for the acquisition of UV spectra for each peak, aiding in peak purity assessment and impurity identification.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile/Water A->B C Inject Sample B->C 1 mg/mL Solution D Separation on C18 Column C->D E UV Detection (254 nm) D->E F Generate Chromatogram E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

Caption: Workflow for HPLC purity analysis of this compound.

Method 2: NMR for Structural Confirmation and Absolute Quantification

While HPLC excels at separation, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into molecular structure.[8] For purity assessment, its primary roles are to confirm the identity of the main component and to provide an absolute, calibration-free measure of purity through quantitative NMR (qNMR).[9][10]

Principle of Analysis

¹H NMR spectroscopy provides a "fingerprint" of a molecule by detecting the signals from hydrogen nuclei (protons).[11] The chemical shift, integration (area under the signal), and splitting pattern of each signal provide detailed information about the electronic environment and connectivity of the protons.[12] Impurities will present as additional, unassignable signals in the spectrum.

Quantitative NMR (qNMR) elevates this by relating the integral of an analyte's signal directly to its molar concentration.[13] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated with high accuracy and traceability to SI units.[14][15]

Experimental Protocol: ¹H NMR and qNMR
  • Sample Preparation (¹H NMR): Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Sample Preparation (qNMR):

    • Accurately weigh ~10 mg of the this compound sample into a vial using a microbalance.[10]

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Anhydride) into the same vial.

    • Rationale: The internal standard must be stable, of high purity, and have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., 1.0 mL CDCl₃).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • For qNMR: Ensure acquisition parameters are optimized for quantification. This includes a long relaxation delay (D1, typically 5 times the longest T1 relaxation time) to allow for full relaxation of all protons between scans, ensuring the signal intensity is directly proportional to the number of nuclei.[13]

  • Data Analysis:

    • Structural Confirmation: Assign all signals in the ¹H NMR spectrum to the protons of this compound. Identify any signals that do not correspond to the target structure or known impurities.

    • qNMR Calculation: Use the following formula to determine purity:[13]

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      • Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard, "analyte" refers to the sample, and "std" refers to the internal standard.

Workflow for NMR Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation A Accurately Weigh Sample & Standard B Dissolve in Deuterated Solvent A->B C Acquire ¹H Spectrum (Quantitative Parameters) B->C NMR Tube D Process Data (Fourier Transform) C->D E Structural Confirmation & Impurity ID D->E F Integrate Signals (Analyte & Standard) E->F G Calculate Absolute Purity (qNMR) F->G

Caption: Workflow for NMR structural confirmation and qNMR purity analysis.

Comparative Analysis: HPLC vs. NMR

The choice between HPLC and NMR is not about which technique is universally "better," but which is more suitable for the intended purpose, as outlined by guidelines like ICH Q2(R1) which detail the validation of analytical procedures.[16][17][18]

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Physical separation based on hydrophobicity.[4]Nuclear spin resonance; provides structural information.[11]
Primary Use Quantitative purity (area %), impurity profiling.Structural confirmation, absolute quantitative purity (qNMR).[9]
Sensitivity Very high (ppm to ppb levels), excellent for trace impurities.Lower than HPLC for trace impurities, typically >0.1%.
Selectivity High; can separate closely related structures and isomers.High; distinguishes subtle structural differences.
Quantification Relative (area %), requires reference standards for absolute quantification.Absolute (qNMR) using a certified internal standard, no analyte-specific standard needed.[10][14]
Impurity ID Limited to retention time comparison and UV spectra unless coupled with Mass Spectrometry (HPLC-MS).Excellent for structural elucidation of unknown impurities if present at sufficient concentration (>0.5-1%).[19]
Throughput High; autosamplers allow for analysis of many samples.Lower; longer acquisition times, especially for qNMR.
Cost/Complexity Moderate initial cost, relatively routine operation.High initial cost, requires specialized expertise for operation and data interpretation.

Conclusion: An Orthogonal Approach

For the comprehensive purity assessment of this compound, HPLC and NMR are not competing but complementary techniques. A robust quality control strategy employs both.

  • HPLC should be used as the primary method for routine purity testing and for the detection and quantification of trace impurities due to its superior sensitivity and throughput. It is the ideal tool for release testing and stability studies.

  • NMR is indispensable for the initial structural confirmation of a newly synthesized batch. Furthermore, qNMR should be employed to establish the purity of a reference standard, against which routine HPLC results can be benchmarked.[9] Its power in absolute quantification without requiring a specific reference standard for the analyte itself makes it a primary method for certifying materials.[15]

By leveraging the high-sensitivity separation of HPLC and the definitive structural and quantitative power of NMR, researchers can achieve a holistic and unimpeachable understanding of the purity of this compound, ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • Structural elucidation by NMR(1HNMR). Slideshare.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.

  • Quality Guidelines. ICH.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

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  • Using Quantitative NMR | Applications Notes. JEOL Ltd..

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  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473-1487.

  • Reversed-Phase Chromatography Overview. Creative Proteomics.

  • Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments.

  • Reversed-Phase Chromatography: An Overview. AZoLifeSciences.

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters.

  • Reverse Phase HPLC Basics for LC/MS. IonSource.

  • Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of separation science, 30(1), 115-23.

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC.

  • Ren, X. Y., et al. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1793.

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. ResearchGate.

  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.

  • Common side products in the synthesis of N-Benzyl-4-methoxyaniline. Benchchem.

  • N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing. Benchchem.

  • Describe a synthetic route for the preparation of 4-methoxyaniline (p-anisidine) starting with s1 V benzene. Homework.Study.com.

  • Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Google Patents.

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A Comparative Guide to the Definitive Structural Confirmation of N-(4-chlorobenzyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of the research pipeline. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development. This guide provides an in-depth comparison of the principal analytical techniques for the structural confirmation of small organic molecules, using N-(4-chlorobenzyl)-4-methoxyaniline as a case study.

We will explore the gold-standard method of single-crystal X-ray crystallography and compare its definitive, solid-state insights with powerful complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and in silico computational modeling. This guide is designed to not only detail the protocols but also to elucidate the causality behind the selection of each method, providing a robust framework for validating molecular structures in a regulated and scientifically rigorous environment.

A critical point of clarification: the primary crystallographic data presented herein is for the closely related Schiff base, N-(4-Chlorobenzylidene)-4-methoxyaniline (C₁₄H₁₂ClNO), the direct precursor to our target molecule.[1][2] This imine is formed by the condensation of 4-methoxyaniline and 4-chlorobenzaldehyde.[2] The target amine, this compound (C₁₄H₁₄ClNO), is the product of the subsequent reduction of this imine's C=N bond. While crystallographic data for the amine is not publicly available, the principles of structural determination are identical. We will use the definitive data from its precursor to anchor our discussion and extrapolate expected results for the amine in other techniques, a common workflow in chemical research.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides direct, visualizable evidence of atomic connectivity, stereochemistry, and intermolecular interactions, leaving no ambiguity about the molecule's constitution in the solid state.

Expertise & Causality: The choice to pursue X-ray crystallography is driven by the need for an absolute structural proof. For a novel compound entering development, this data is invaluable for establishing an unequivocal structural reference, which is critical for intellectual property claims and regulatory submissions. The process, however, is contingent on the ability to grow a high-quality, single crystal, which can be a significant experimental hurdle.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Self-Validating Step): The formation of well-ordered, single crystals is the first validation point.

    • Synthesis: Prepare the precursor, N-(4-Chlorobenzylidene)-4-methoxyaniline, by stirring 4-methoxyaniline (0.02 mol) and 4-chlorobenzaldehyde (0.02 mol) in ethanol (50 mL) at 367 K for 2 hours.[2]

    • Crystallization: Obtain single crystals suitable for X-ray analysis by slow evaporation of a solution of the compound in an acetone/ethanol (1:1) mixture at room temperature.[2] Visually inspect crystals under a microscope for sharp edges and uniform morphology, indicative of good internal order.

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[2]

    • Place the crystal in a stream of cold nitrogen gas (e.g., 293 K) to minimize thermal motion and radiation damage.[2]

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector) to collect diffraction data.[2]

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • Integrate the diffraction spots and correct for experimental factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map (e.g., using SHELXS97).[2]

    • Build a molecular model into the electron density map and refine the atomic positions and displacement parameters against the experimental data (e.g., using SHELXL97).[2]

    • The final refined structure is validated by metrics such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (e.g., R = 0.035) signifies a high-quality solution.[1]

Data Presentation: Crystallographic Data for N-(4-Chlorobenzylidene)-4-methoxyaniline
ParameterValueSource
Chemical FormulaC₁₄H₁₂ClNO[2]
Formula Weight245.70 g/mol [2]
Crystal SystemOrthorhombic[2]
Space GroupPna2₁[1]
Unit Cell Dimensionsa = 6.1055 Å, b = 7.3392 Å, c = 27.469 Å[2]
Temperature293 K[2]
RadiationMo Kα (λ = 0.71073 Å)[1]
Final R-factorR = 0.035[1]
Key Structural FeatureDihedral angle between benzene rings: 9.1°[2]
Workflow Visualization

xray_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Chemical Synthesis of Precursor recrystallize Slow Evaporation Crystallization synthesis->recrystallize Crude Product mount Mount Single Crystal recrystallize->mount High-Quality Crystal diffraction X-ray Diffraction Data Collection mount->diffraction solve Solve Phase Problem (e.g., SHELXS) diffraction->solve Diffraction Data refine Refine Atomic Model (e.g., SHELXL) solve->refine validate Validate Structure (R-factor) refine->validate report Crystallographic Report validate->report Final Structure (CIF)

Caption: X-ray Crystallography Workflow.

Part 2: Orthogonal Confirmation in Solution: NMR Spectroscopy

While crystallography provides an unimpeachable solid-state structure, the behavior of molecules in solution is often more relevant to their function in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating molecular structure in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Expertise & Causality: NMR is chosen as an orthogonal method because it validates the structure under a different physical state (solution vs. solid) and provides complementary information. For this compound, ¹H NMR will confirm the presence and connectivity of all protons, including the key N-H proton and the CH₂ linker, which differentiate it from its imine precursor. ¹³C NMR confirms the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

  • Data Acquisition:

    • Place the sample in the NMR spectrometer (e.g., 400 MHz).

    • Acquire the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Spectral Processing and Interpretation:

    • Apply Fourier transformation to the raw data (Free Induction Decay) to generate the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (e.g., singlet, doublet) to assign signals to specific atoms in the molecule.

Data Presentation: Predicted NMR Data for this compound

This data is predicted based on known values for N-benzyl-4-methoxyaniline[4] and established principles of substituent effects.

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Aromatic (Aniline Ring)~6.8d2HProtons ortho to -OCH₃
Aromatic (Aniline Ring)~6.6d2HProtons ortho to -NH
Aromatic (Benzyl Ring)~7.3s4HProtons of chlorobenzyl ring
Methylene~4.25s2H-CH₂-
Amine~4.0br s1H-NH-
Methoxy~3.75s3H-OCH₃
¹³C NMR (Predicted) δ (ppm)Assignment
Aromatic~152.5C-OCH₃
Aromatic~142.0C-NH
Aromatic~138.5C-Cl
Aromatic~132.0C-CH₂
Aromatic~129.0CH (Chlorobenzyl)
Aromatic~128.8CH (Chlorobenzyl)
Aromatic~115.0CH (Aniline)
Aromatic~114.5CH (Aniline)
Methoxy~55.8-OCH₃
Methylene~48.0-CH₂-
Workflow Visualization```dot

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl₃ transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C Spectrum transfer->acquire_c13 process Fourier Transform & Phasing acquire_h1->process ¹H FID acquire_c13->process ¹³C FID analyze Analyze δ, J, Integration process->analyze assign Assign Signals to Structure analyze->assign report NMR Report assign->report Confirmed Structure in Solution

Caption: Mass Spectrometry Workflow.

Part 4: In Silico Corroboration: Computational Modeling

Computational chemistry provides a powerful means to predict molecular structures and properties, offering an entirely theoretical line of evidence to support experimental findings. [5]Techniques like Density Functional Theory (DFT) can calculate the lowest energy conformation of a molecule, which can then be directly compared to the experimental X-ray structure.

Expertise & Causality: This in silico approach is chosen as a final, corroborative step. If the computationally predicted lowest-energy structure closely matches the X-ray data, it provides strong evidence that the determined structure is indeed a stable, low-energy conformation. This comparison helps validate the experimental result and can provide insights into molecular properties not easily measured.

High-Level Protocol: DFT Structure Optimization
  • Model Building: Construct a 3D model of this compound using molecular modeling software.

  • Calculation Setup:

    • Select a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)).

    • Define the task as a geometry optimization.

  • Execution and Analysis:

    • Run the calculation on a high-performance computing cluster.

    • Once converged, analyze the output to obtain the optimized 3D coordinates.

    • Compare key geometric parameters (bond lengths, angles, dihedrals) with the experimental X-ray data.

Data Presentation: Comparison of Experimental vs. Theoretical Geometry (Illustrative)

This table compares experimental data for the imine precursor with what one might expect from a DFT calculation.

Geometric ParameterX-ray Data (Imine)DFT Calculation (Hypothetical)
C=N Bond Length1.255 Å [2]~1.26 Å
Dihedral Angle (Rings)9.1° [2]~10-15°
Workflow Visualization

comp_workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis & Comparison build Build 3D Molecular Model define Define Level of Theory & Basis Set build->define run Run Geometry Optimization define->run extract Extract Optimized Coordinates run->extract Calculated Low-Energy Structure compare Compare with Experimental Data extract->compare report Computational Report compare->report Corroborated Structure

Caption: Computational Modeling Workflow.

Comparative Summary and Conclusion

The structural confirmation of a new chemical entity is not a task for a single technique but a process of building a dossier of complementary evidence. Each method provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedKey AdvantageLimitation
X-ray Crystallography Absolute 3D structure in the solid state; connectivity, stereochemistry.Unambiguous, definitive "proof" of structure.Requires a high-quality single crystal; solid-state may not reflect solution conformation.
NMR Spectroscopy Atomic connectivity and chemical environment in solution.Provides structural data in a biologically relevant state (solution).Structure is inferred from data, not directly imaged; can be complex for large molecules.
Mass Spectrometry Precise molecular weight and elemental formula.High sensitivity, speed, and accuracy for molecular formula confirmation.Provides no information on atomic connectivity or 3D structure.
Computational Modeling Predicted low-energy 3D structure and electronic properties.Provides theoretical validation of experimental data; can predict properties.The result is a model, not a direct measurement; accuracy depends on the level of theory.

For this compound, a comprehensive approach is paramount. While X-ray crystallography of a suitable crystal would provide the ultimate proof of structure, it must be supported by NMR to confirm the structure in solution and by mass spectrometry to verify the molecular formula. Computational modeling serves as a final, powerful check to ensure that the experimentally determined structure is energetically favorable. By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a molecule's structure with the highest possible degree of confidence.

References

  • Ren, X.-Y., Ding, Y.-F., & Jian, F.-F. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Crystallographic Communications, 64(10), o1793. [Link]

  • PubChem. (n.d.). N-Benzyl-4-methoxyaniline. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Li, M., & Liu, Z. (2018). How cryo-electron microscopy and X-ray crystallography complement each other. Protein Science, 27(1), 16-23. [Link]

  • Kruve, A., & Lõkov, M. (2023). What is the role of current mass spectrometry in pharmaceutical analysis? Analytica Chimica Acta, 1269, 341400. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2008). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 1(1), 3. [Link]

  • Ren, X.-Y., Ding, Y.-F., & Jian, F.-F. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1793. [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved January 14, 2026, from [Link]

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  • Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]

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Comparative analysis of the biological activity of N-(4-chlorobenzyl)-4-methoxyaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of N-(4-chlorobenzyl)-4-methoxyaniline Derivatives

This guide provides a comprehensive analysis of the biological activities associated with derivatives of this compound. This chemical scaffold serves as a versatile backbone in medicinal chemistry, leading to the development of compounds with a wide array of therapeutic potentials. We will delve into a comparative analysis of their efficacy as enzyme inhibitors, anticancer agents, and antimicrobial compounds, supported by experimental data from peer-reviewed literature. The causality behind experimental designs and the structure-activity relationships that govern their biological functions will be explained to provide actionable insights for researchers in drug discovery and development.

Introduction to the N-Benzylaniline Scaffold

The N-benzylaniline core, particularly when substituted with specific functional groups like a 4-chlorobenzyl and a 4-methoxyaniline moiety, represents a privileged structure in drug design. The parent compound, this compound, is typically synthesized from its Schiff base precursor, N-(4-chlorobenzylidene)-4-methoxyaniline. The imine (C=N) bond of the Schiff base is readily reduced to the more flexible secondary amine (CH-NH), allowing for different conformational possibilities and interactions with biological targets. Both the Schiff bases and their reduced N-benzylaniline counterparts have demonstrated significant biological activities, which are modulated by the nature and position of substituents on the aromatic rings. This guide will compare and contrast these activities to elucidate key structure-activity relationships (SAR).

Synthesis Strategy: From Schiff Base to N-Benzylaniline

The primary synthetic route to this compound derivatives is a robust two-step process. This choice of methodology is deliberate: the initial formation of the Schiff base provides a stable intermediate that can be easily purified, and its subsequent reduction to the secondary amine is a high-yield reaction that introduces conformational flexibility, which is often crucial for biological activity.

Experimental Protocol: General Synthesis
  • Step 1: Schiff Base Formation.

    • To a solution of 4-methoxyaniline (1.0 eq) in ethanol, an equimolar amount of 4-chlorobenzaldehyde (1.0 eq) is added.

    • A catalytic amount of glacial acetic acid (2-3 drops) is often added to facilitate the condensation reaction.

    • The mixture is refluxed for 2-4 hours, with reaction progress monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting crystalline product, N-(4-chlorobenzylidene)-4-methoxyaniline, is collected by filtration and recrystallized from ethanol.[1]

  • Step 2: Reduction of the Schiff Base.

    • The synthesized Schiff base (1.0 eq) is dissolved in methanol.

    • Sodium borohydride (NaBH₄) (1.5-2.0 eq) is added portion-wise at 0°C to control the exothermic reaction. The NaBH₄ selectively reduces the imine bond without affecting the aromatic rings.[2][3]

    • The mixture is stirred at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is treated with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the final this compound derivative.

The following workflow diagram illustrates this synthetic pathway.

cluster_synthesis Synthetic Workflow Reactants 4-Methoxyaniline + 4-Chlorobenzaldehyde Step1 Step 1: Condensation (Ethanol, Acetic Acid, Reflux) Reactants->Step1 Schiff_Base Intermediate: N-(4-chlorobenzylidene)-4-methoxyaniline Step1->Schiff_Base Step2 Step 2: Reduction (Methanol, NaBH4) Schiff_Base->Step2 Final_Product Product: This compound Step2->Final_Product

Caption: General workflow for the synthesis of this compound.

Comparative Analysis of Biological Activities

The this compound scaffold and its analogs have been evaluated against a range of biological targets. The following sections compare their performance in key therapeutic areas.

Enzyme Inhibition: Aldose Reductase

Aldose reductase (AR) is a critical enzyme in the polyol pathway; its overactivity is linked to the pathogenesis of diabetic complications. Inhibiting AR is a key therapeutic strategy. While direct data on this compound is limited, studies on closely related N-benzyl-4-methoxyaniline derivatives provide compelling evidence of the scaffold's potential.[2][3][4]

A study by Bayrak et al. investigated a series of N-benzyl-4-methoxyaniline derivatives for AR inhibition.[2] Their findings highlight that substitutions on the benzyl ring significantly influence inhibitory potency. The most active compound in their series demonstrated an IC₅₀ value of 2.83 μM, underscoring the potential of this class of molecules as potent AR inhibitors.[2][4]

Compound ID (from source) Key Structural Features Aldose Reductase IC₅₀ (µM) Reference
22 N-(3-Bromo-4-hydroxybenzyl)-4-methoxyaniline derivative2.83[2][4]
Reference Drug (Quercetin) Standard AR Inhibitor4.40[2]

Insight: The data suggests that specific substitutions, such as bromine and hydroxyl groups on the benzyl portion of the molecule, can lead to potent enzyme inhibition. The 4-chlorobenzyl moiety in our core topic is also an electron-withdrawing group, suggesting it could contribute favorably to binding within the enzyme's active site.

Anticancer Activity

The anticancer potential of this scaffold has been explored from two angles: the activity of the Schiff base precursors and the activity of more complex molecules incorporating the N-(4-chlorobenzyl) moiety.

  • Schiff Base Precursors: The Schiff base, N-(4-chlorobenzylidene)-4-methoxyaniline, has been identified as a compound with potential antiproliferative properties, often evaluated using the MTT assay to determine cytotoxicity against cancer cell lines.[1]

  • Complex Derivatives: A study by Nguyen et al. synthesized a series of compounds incorporating a 1-(4-chlorobenzyl)-1H-indolyl group, which features the N-(4-chlorobenzyl) fragment.[5] These molecules were designed as procaspase-3 activators, a promising strategy for inducing apoptosis in cancer cells. Several of these compounds exhibited potent cytotoxicity against multiple human cancer cell lines, significantly outperforming reference drugs.[5]

Compound ID (from source) Target Cancer Cell Line IC₅₀ (µM) Reference Drug (PAC-1) IC₅₀ (µM) Reference Drug (5-FU) IC₅₀ (µM) Reference
5e SW620 (Colon)0.813.5223.5[5]
5e PC-3 (Prostate)1.124.3121.6[5]
5e NCI-H23 (Lung)0.944.9517.8[5]

Mechanism of Action & SAR: The high potency of compound 5e was linked to its ability to activate procaspase-3, a key executioner enzyme in apoptosis.[5] This demonstrates that the N-(4-chlorobenzyl) moiety is a valuable component for designing targeted anticancer agents. The chlorine atom at the para-position of the benzyl ring is often crucial for activity, likely contributing to hydrophobic and electronic interactions within the protein's binding pocket.

Antimicrobial Activity

Derivatives of N-benzylaniline are also known for their antimicrobial properties. A study on N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, a structural analog, demonstrated notable antifungal activity.[6] This compound was evaluated in vitro and in vivo and showed efficacy comparable to established antifungal agents like miconazole and ketoconazole.[6]

Insight: The inclusion of the N-(4-chlorobenzyl)aniline core in this antifungal agent highlights its utility in forming the foundational structure for antimicrobial drugs. The lipophilic nature of the chlorobenzyl group can facilitate passage through microbial cell membranes, a critical first step for antimicrobial action. While this specific derivative has an imidazole group, the core scaffold remains a key contributor to the overall activity.

Key Experimental Methodologies

The validation of biological activity relies on standardized and reproducible assays. Below are the detailed protocols for the key experiments discussed.

Protocol: MTT Assay for In Vitro Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

The following diagram outlines the MTT assay workflow.

cluster_MTT MTT Assay Workflow Seeding 1. Seed Cancer Cells in 96-well Plate Treatment 2. Treat with Test Compounds Seeding->Treatment MTT_Add 3. Add MTT Reagent (Incubate 4h) Treatment->MTT_Add Formazan Purple Formazan Formation (Live Cells) MTT_Add->Formazan Solubilize 4. Solubilize Crystals (DMSO) Formazan->Solubilize Read 5. Measure Absorbance (570 nm) Solubilize->Read Calculate 6. Calculate IC50 Value Read->Calculate

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Summary

Based on the available data, several key SAR insights can be drawn for the this compound scaffold.

cluster_SAR Structure-Activity Relationship Insights Structure Aniline_Ring Aniline Ring: - 4-Methoxy group enhances activity. - Other substitutions can modulate  selectivity and potency. Benzyl_Ring Benzyl Ring: - 4-Chloro group is critical. - Contributes to lipophilicity and  electronic interactions. - Other halogen or hydroxyl groups  are also effective (e.g., Br, OH). Linker Amine Linker: - Provides conformational flexibility. - Reduction of Schiff Base (C=N to CH-NH)  is often key to improved activity.

Caption: Key SAR points for the this compound scaffold.

  • The Benzyl Moiety: The presence of a halogen, specifically chlorine at the para-position of the benzyl ring, is a recurring feature in active compounds. This group's electron-withdrawing nature and lipophilicity likely enhance binding to hydrophobic pockets in target proteins.

  • The Aniline Moiety: The 4-methoxy group on the aniline ring is also important. As an electron-donating group, it can influence the electronic properties of the entire molecule and participate in hydrogen bonding through its oxygen atom.

  • The Amine Linker: The flexibility of the secondary amine linker allows the two aromatic rings to adopt optimal orientations for binding. This is a distinct advantage over the more rigid Schiff base precursors, although the latter also show activity.[7]

Conclusion

The this compound framework is a highly promising scaffold for the development of novel therapeutic agents. The comparative analysis reveals its potential across diverse biological activities, including potent inhibition of aldose reductase, significant anticancer effects through mechanisms like procaspase-3 activation, and promising antifungal properties. The synthesis is straightforward, allowing for the generation of diverse libraries for screening. Future research should focus on further optimizing this scaffold by exploring a wider range of substitutions on both aromatic rings to enhance potency, selectivity, and pharmacokinetic properties for specific disease targets.

References

  • Bayrak, C., Yildizhan, G., Kilinc, N., Durdagi, S., & Menzek, A. (2022). Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives. Chemical Biodiversity, 19(1), e202100530. [Link][2]

  • Ren, X. Y., Ding, Y. F., & Jian, F. F. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1793. [Link][1]

  • Bayrak, C., et al. (2022). Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives. Request PDF on ResearchGate. [Link][3]

  • Bayrak, C., et al. (2022). Synthesis and Aldose Reductase Inhibition Effects of Novel N‐Benzyl‐4‐Methoxyaniline Derivatives. Semantic Scholar. [Link][4]

  • Nguyen, H. T., et al. (2022). Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. Anti-cancer agents in medicinal chemistry, 22(12), 2269–2282. [Link][5]

  • Panico, S., Villa, A., Simonetti, N., Porretta, G. C., & Scalzo, M. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs under experimental and clinical research, 16(4), 181–186. [Link][6]

  • Ares, J. J., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of medicinal chemistry, 43(2), 270–277. [Link][7]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of N-(4-chlorobenzyl)-4-methoxyaniline and Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel compounds with potent efficacy against a broad spectrum of pathogens is paramount. Among the promising candidates are Schiff bases, a class of organic compounds characterized by the presence of an azomethine (-C=N-) group. This guide provides an in-depth comparative analysis of the antimicrobial potential of a specific Schiff base, N-(4-chlorobenzyl)-4-methoxyaniline, against established antimicrobial agents, namely the antibacterial ciprofloxacin and the antifungal fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights and detailed experimental methodologies to support further investigation and development in this critical field.

Introduction to the Compounds

This compound is a Schiff base derivative. Schiff bases have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The antimicrobial activity of Schiff bases is often attributed to the imine group, which can interact with various cellular processes in microorganisms.[3] The presence of a chlorobenzyl group and a methoxyaniline moiety in the target molecule is anticipated to influence its lipophilicity and electronic properties, which can, in turn, enhance its ability to penetrate microbial cell membranes and interact with intracellular targets.

Ciprofloxacin , a second-generation fluoroquinolone, is a broad-spectrum antibiotic widely used in the treatment of bacterial infections.[1] Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[4][5]

Fluconazole is a triazole antifungal agent commonly used to treat a variety of fungal infections.[6] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[7][8]

Comparative Antimicrobial Efficacy

While specific experimental data for this compound is not extensively available in publicly accessible literature, we can infer its potential efficacy based on studies of structurally similar Schiff bases containing chlorobenzyl and methoxyaniline moieties. Research has shown that Schiff bases with such substitutions exhibit significant antimicrobial activity. For instance, derivatives with chloro-substituents have demonstrated broad-spectrum antibacterial and antifungal properties.[9] Similarly, Schiff bases derived from methoxyaniline have also been reported to possess antimicrobial activities.[7][10]

To provide a clear benchmark for comparison, the following tables summarize the established antimicrobial efficacy of ciprofloxacin and fluconazole against standard reference strains of bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Comparator Compounds

CompoundTest OrganismStrainMIC (µg/mL)
CiprofloxacinEscherichia coliATCC 259220.004 - 0.016[11]
CiprofloxacinStaphylococcus aureusATCC 259230.25 - 1.0[12]
FluconazoleCandida albicansATCC 1023114[4]

Table 2: Zone of Inhibition of Comparator Compounds

CompoundTest OrganismStrainZone of Inhibition (mm)
CiprofloxacinEscherichia coliClinical Isolates27 - 31[6]
CiprofloxacinStaphylococcus aureusClinical Isolates21[13]
FluconazoleCandida albicansClinical Isolates19 - 23[6]

Mechanisms of Action: A Comparative Overview

The antimicrobial activity of a compound is intrinsically linked to its mechanism of action. The distinct ways in which this compound (as a representative Schiff base), ciprofloxacin, and fluconazole are proposed to exert their effects are visualized below.

Proposed Mechanism of Action for Schiff Bases

Schiff bases are thought to interfere with microbial growth through multiple pathways. The lipophilic nature of the molecule, enhanced by the benzyl and methoxy groups, facilitates its passage across the microbial cell membrane. Once inside, the azomethine nitrogen can chelate with essential metal ions, disrupting enzymatic activity. Furthermore, it may interfere with DNA replication and protein synthesis.

cluster_0 Microbial Cell cluster_1 Intracellular Targets Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm DNA DNA Replication Cytoplasm->DNA Interference Enzymes Enzymatic Activity Cytoplasm->Enzymes Inhibition via Metal Chelation Protein_Synthesis Protein Synthesis Cytoplasm->Protein_Synthesis Disruption Schiff_Base N-(4-chlorobenzyl)- 4-methoxyaniline Schiff_Base->Cell_Membrane Penetration cluster_0 DNA Replication Machinery Ciprofloxacin Ciprofloxacin Bacterial_Cell Bacterial Cell Ciprofloxacin->Bacterial_Cell DNA_Gyrase DNA Gyrase (Gram-negative) Bacterial_Cell->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive) Bacterial_Cell->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Leads to DNA damage

Caption: Mechanism of action of Ciprofloxacin.

Mechanism of Action for Fluconazole

Fluconazole targets the fungal enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. By inhibiting this enzyme, fluconazole disrupts the production of ergosterol, leading to a dysfunctional cell membrane and ultimately inhibiting fungal growth.

cluster_0 Ergosterol Biosynthesis Pathway Fluconazole Fluconazole Fungal_Cell Fungal Cell Fluconazole->Fungal_Cell Lanosterol_Demethylase Lanosterol 14-α-demethylase Fungal_Cell->Lanosterol_Demethylase Inhibition Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes Fungal_Growth_Inhibition Fungal Growth Inhibition Lanosterol_Demethylase->Fungal_Growth_Inhibition Inhibition leads to Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of

Caption: Mechanism of action of Fluconazole.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [14] Workflow for MIC Determination

Start Start: Prepare Antimicrobial Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation Observation Observe for Visible Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate. Include a positive control (broth and inoculum, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Step-by-Step Protocol:

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Nutrient Agar, Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Zone of Inhibition Assay: Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Workflow for Zone of Inhibition Assay

Start Start: Prepare Standardized Microbial Inoculum Inoculate_Plate Inoculate Agar Plate Evenly with Microbial Suspension Start->Inoculate_Plate Apply_Disk Apply Antimicrobial-Impregnated Disk to Agar Surface Inoculate_Plate->Apply_Disk Incubation Incubate at Appropriate Temperature Apply_Disk->Incubation Measure_Zone Measure Diameter of the Zone of Inhibition (mm) Incubation->Measure_Zone Interpret_Results Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpret_Results End End Interpret_Results->End

Caption: Workflow for the Zone of Inhibition assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the test compound onto the surface of the agar.

  • Incubation: Incubate the plate under appropriate conditions.

  • Measurement and Interpretation: After incubation, measure the diameter of the clear zone of growth inhibition around the disk in millimeters. The size of the zone is indicative of the antimicrobial's effectiveness.

Conclusion

This guide provides a framework for the comparative evaluation of this compound as a potential antimicrobial agent. While direct, comprehensive data for this specific compound is emerging, the documented activity of structurally related Schiff bases suggests its promise. By employing the standardized and validated experimental protocols detailed herein, researchers can generate the robust data necessary to accurately assess its efficacy relative to established antimicrobials like ciprofloxacin and fluconazole. The elucidation of its precise mechanism of action and the generation of a comprehensive antimicrobial profile will be crucial next steps in determining the therapeutic potential of this compound and its derivatives in the ongoing fight against microbial infections.

References

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  • A pilot study on ultrashort peptide with fluconazole: A promising novel anticandidal combination. (2023). Veterinary World, 16(6), 1284–1291.
  • Hooper, D. C. (2001). Mechanisms of Action of Quinolones. Chest, 119(2 Suppl), 3S–8S.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • Azole: Antifungal Drugs, Mechanism of Action. (2023). StudySmarter.
  • Baqai, J. (2010). Comparative in-vitro antibacterial activity of levofloxacin and ciprofloxacin against clinical isolates of Staphylococcus aureus and Klebsiella pneumoniae. Baqai Journal of Health Sciences, 13(1-2), 15-19.
  • Gaikwad, S. T., et al. (2015). Synthesis, characterization and antimicrobial activity of a bivalent schiff base derived from salicylaldehyde and 4-methoxyaniline and its Lanthanide (III) complexes. Journal of Chemical and Pharmaceutical Research, 7(9), 493-499.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.
  • Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564.
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  • Fluconazole Disk Diffusion Susceptibility Testing of Candida Species. (1993). Journal of Clinical Microbiology, 31(10), 2781–2784.
  • EVALUATION OF ANTIMICROBIAL ACTIVITY OF Fe(II) AND Ni(II) COMPLEXES WITH SCHIFF BASE; N-2- HYDROXY-1-NATHALIDENE-P-METHOXYANILINE. (n.d.). Semantic Scholar.
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  • Resistance Pattern of Ciprofloxacin Against Different Pathogens. (2012). Journal of Applied Pharmaceutical Science, 2(3), 68-71.
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  • Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. (2021). Antibiotics, 10(11), 1363.
  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Journal of Chemistry, 2021, 1-10.
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  • Synthesis and Antimicrobial Activity of New Schiff Bases. (2000). Oriental Journal of Chemistry, 16(2).
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  • Synergistic antifungal effects of botanical extracts against Candida albicans. (2022). PLOS ONE, 17(10), e0276034.
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A Comparative Guide to the Synthetic Methodologies of N-(4-chlorobenzyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-chlorobenzyl)-4-methoxyaniline is a secondary amine of significant interest in the fields of medicinal chemistry and materials science. Its structural motif, featuring a substituted benzyl group appended to a methoxy-activated aniline, serves as a versatile scaffold for the synthesis of novel bioactive compounds and functional materials. The efficient and selective synthesis of this molecule is, therefore, a critical consideration for researchers in drug discovery and chemical development.

This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each methodology, present detailed, field-tested experimental protocols, and offer a critical evaluation of their respective advantages and limitations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the selection of the most appropriate synthetic strategy based on experimental context, available resources, and desired outcomes.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several established chemical transformations. In this guide, we will focus on the most prevalent and practical methods:

  • Two-Step Reductive Amination: A robust and highly selective method involving the initial formation of an imine intermediate, followed by its reduction.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction for the direct formation of the C-N bond.

  • Classical Nucleophilic Substitution: A direct approach involving the reaction of an amine with an alkyl halide.

The following table provides a high-level comparison of these methodologies, with a focus on key performance indicators.

Methodology Starting Materials Typical Yield (%) Reaction Time Key Advantages Potential Disadvantages
Reductive Amination 4-methoxyaniline, 4-chlorobenzaldehyde80-95%[1][2]4-24 hours[1]High selectivity for mono-alkylation, mild reaction conditions, readily available starting materials.Two-step process, requires a reducing agent.
Buchwald-Hartwig Amination 4-methoxyaniline, 4-chlorobenzyl chlorideGood to Excellent[3]1-24 hoursBroad substrate scope, high functional group tolerance.Requires a palladium catalyst and a specialized ligand, potential for catalyst poisoning, higher cost.
Nucleophilic Substitution 4-methoxyaniline, 4-chlorobenzyl chlorideVariable2-12 hoursSimple procedure, no catalyst required.Prone to over-alkylation (formation of tertiary amine), may require harsh conditions.

Methodology 1: Two-Step Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and selectivity. This method proceeds in two distinct stages: the formation of a stable imine intermediate followed by its reduction to the target secondary amine. This stepwise approach effectively mitigates the common issue of over-alkylation that can plague direct substitution methods.

Causality of Experimental Choices

The selection of a two-step reductive amination is predicated on the desire for a high-purity final product. The initial condensation of 4-methoxyaniline and 4-chlorobenzaldehyde to form the N-(4-chlorobenzylidene)-4-methoxyaniline intermediate is a thermodynamically favorable process, often driven to completion by the removal of water. The subsequent reduction of the isolated and purified imine ensures that the reducing agent acts solely on the desired C=N double bond, preventing the reduction of the starting aldehyde and minimizing side reactions.

The choice of sodium borohydride as the reducing agent in the second step is a balance of reactivity and safety. It is a milder reducing agent than lithium aluminum hydride, making it more selective and easier to handle, yet it is sufficiently reactive to reduce the imine to the amine in high yield.

Experimental Protocols

Step 1: Synthesis of N-(4-chlorobenzylidene)-4-methoxyaniline (Imine Intermediate)

This protocol is adapted from the work of Ren, et al.[2][4]

  • Materials:

    • 4-methoxyaniline (2.46 g, 0.02 mol)

    • 4-chlorobenzaldehyde (2.81 g, 0.02 mol)

    • Ethanol (50 mL)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyaniline and 4-chlorobenzaldehyde.

    • Add 50 mL of ethanol to the flask.

    • Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

    • Maintain the reaction at reflux for 2 hours.

    • After 2 hours, allow the reaction mixture to cool to room temperature.

    • The product will precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol.

    • Dry the product in a vacuum oven to yield N-(4-chlorobenzylidene)-4-methoxyaniline as a solid.

  • Expected Yield: 3.9 g (81%)[2]

Step 2: Reduction of N-(4-chlorobenzylidene)-4-methoxyaniline

  • Materials:

    • N-(4-chlorobenzylidene)-4-methoxyaniline (3.68 g, 0.015 mol)

    • Methanol (75 mL)

    • Sodium borohydride (NaBH₄) (0.85 g, 0.0225 mol)

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve the N-(4-chlorobenzylidene)-4-methoxyaniline synthesized in Step 1 in 75 mL of methanol.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride to the stirred solution in small portions over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Workflow Diagram

Reductive_Amination_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction reactants1 4-methoxyaniline + 4-chlorobenzaldehyde reaction1 Reflux in Ethanol 2 hours reactants1->reaction1 product1 N-(4-chlorobenzylidene)-4-methoxyaniline reaction1->product1 start2 Imine Intermediate product1->start2 reaction2 NaBH4 in Methanol Room Temperature start2->reaction2 workup Quench, Extract, Purify reaction2->workup product2 This compound workup->product2

Caption: Workflow for the two-step reductive amination synthesis.

Methodology 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines.[5] This palladium-catalyzed cross-coupling reaction offers a direct route to the target molecule from readily available starting materials.

Mechanistic Considerations and Experimental Choices

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

Generalized Experimental Protocol
  • Materials:

    • 4-methoxyaniline

    • 4-chlorobenzyl chloride

    • Palladium(II) acetate (Pd(OAc)₂)

    • A suitable phosphine ligand (e.g., XPhos, SPhos)

    • A strong base (e.g., sodium tert-butoxide, potassium tert-butoxide)

    • Anhydrous toluene or dioxane

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

    • Add 4-methoxyaniline and 4-chlorobenzyl chloride to the tube.

    • Add the anhydrous solvent via syringe.

    • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reaction Diagram

Buchwald_Hartwig_Reaction reactants 4-methoxyaniline + 4-chlorobenzyl chloride catalyst Pd(0) Catalyst + Ligand + Base reactants->catalyst Toluene or Dioxane Heat product This compound catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination.

Characterization Data

While specific spectroscopic data for this compound is not widely published, data for the closely related analogue, 4-chloro-N-(4-methoxybenzyl)aniline, can provide an expected spectral profile.[6]

  • Expected ¹H NMR (400 MHz, CDCl₃) δ: 7.20-7.35 (m, 4H, Ar-H), 6.80-6.90 (d, 2H, Ar-H), 6.60-6.70 (d, 2H, Ar-H), 4.25 (s, 2H, CH₂), 3.9 (br s, 1H, NH), 3.75 (s, 3H, OCH₃).

  • Expected ¹³C NMR (101 MHz, CDCl₃) δ: 152.5, 142.0, 138.0, 132.5, 129.0, 128.8, 115.0, 114.5, 55.8, 48.5.

Conclusion and Recommendations

For the synthesis of this compound, the two-step reductive amination emerges as the most reliable and well-documented methodology. This approach offers high selectivity, good to excellent yields, and utilizes readily available and relatively inexpensive reagents. The ability to isolate and purify the imine intermediate is a significant advantage for ensuring the purity of the final product.

The Buchwald-Hartwig amination , while a powerful tool for C-N bond formation, would require significant optimization for this specific transformation to be competitive in terms of cost and simplicity. It remains a viable alternative, particularly for library synthesis or when exploring a broader range of analogues.

Direct nucleophilic substitution is the least recommended approach due to the high propensity for over-alkylation, which would necessitate a more challenging purification process and likely result in a lower overall yield of the desired secondary amine.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, purity requirements, and available resources. However, for a robust and efficient synthesis of this compound, the reductive amination pathway presents the most compelling case.

References

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Ren, X.-Y., Ding, Y.-F., & Jian, F.-F. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1793. [Link]

  • Ren, X.-Y., Ding, Y.-F., & Jian, F.-F. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E, 64(Pt 9), o1793. [Link]

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  • Nigam, M., Tuttle, D. J., Morra, B., & Rodriguez, J. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 100(1), 253-259. [Link]

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  • Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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  • Bacsa, I., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1377-1382. [Link]

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A Comparative In Silico Analysis: Docking of N-(4-chlorobenzyl)-4-methoxyaniline Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational docking serves as a powerful and indispensable tool, enabling researchers to predict the binding affinity and orientation of small molecules to their biological targets at an atomic level. This guide provides an in-depth comparative analysis of the computational docking of N-(4-chlorobenzyl)-4-methoxyaniline, a Schiff base derivative with potential therapeutic relevance, against three distinct and well-validated biological targets: Human Dihydrofolate Reductase (DHFR), Staphylococcus aureus DNA Gyrase, and Human c-Src Tyrosine Kinase.

This analysis is benchmarked against known inhibitors for each respective target—Methotrexate, Ciprofloxacin, and Dasatinib—to provide a contextual framework for evaluating the potential efficacy of this compound. The methodologies detailed herein are designed to be robust and reproducible, offering a practical workflow for researchers, scientists, and drug development professionals engaged in structure-based drug design.

The Rationale Behind Target Selection

The choice of biological targets for this study is predicated on the established therapeutic relevance of inhibiting their activity and the known biological activities of Schiff base compounds, which include antimicrobial and anticancer properties.

  • Human Dihydrofolate Reductase (DHFR): A crucial enzyme in the synthesis of DNA precursors, DHFR is a well-established target for anticancer and anti-inflammatory drugs.[1] Its inhibition disrupts cell proliferation, making it a prime target in oncology.

  • Staphylococcus aureus DNA Gyrase: An essential bacterial enzyme that controls DNA topology, DNA gyrase is a validated target for antibacterial agents.[2] Its absence in higher eukaryotes makes it an attractive target for developing selective antibacterial therapies.

  • Human c-Src Tyrosine Kinase: This non-receptor tyrosine kinase plays a pivotal role in cell proliferation, differentiation, and survival.[3] Aberrant Src signaling is implicated in the progression of various cancers, rendering it a significant oncology drug target.[4]

By evaluating the docking performance of this compound against this diverse panel of targets, we can gain preliminary insights into its potential therapeutic applications.

Comparative Ligands: Establishing a Benchmark

To contextualize the docking results of our lead compound, we have selected three widely recognized inhibitors with established clinical relevance and available experimental data (IC50 values).

TargetComparative LigandKnown IC50
Human DHFRMethotrexate~6.05 nM - 114.31 nM (cell-based assays)[5][6]
S. aureus DNA GyraseCiprofloxacin~27.8 µg/ml[4]
Human c-Src KinaseDasatinib~0.5 nM[7]

These compounds will be docked alongside this compound to provide a direct comparison of their predicted binding affinities.

Experimental Workflow: A Step-by-Step Computational Docking Protocol

The following protocol outlines the comprehensive workflow for the computational docking studies using AutoDock Vina, a widely used and validated open-source docking program.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation: - 2D to 3D Conversion - Energy Minimization - PDBQT Format Conversion grid_box Grid Box Generation: Define Binding Site ligand_prep->grid_box protein_prep Protein Preparation: - Download from PDB - Removal of Water & Heteroatoms - Addition of Polar Hydrogens - PDBQT Format Conversion protein_prep->grid_box docking Molecular Docking: AutoDock Vina Execution grid_box->docking results Result Analysis: - Binding Affinity (kcal/mol) - RMSD Calculation docking->results visualization Visualization: - PyMOL for Interaction Analysis - Hydrogen Bonds & Hydrophobic Interactions results->visualization

Caption: Computational Docking Workflow.

Part 1: Ligand and Protein Preparation

Ligand Preparation:

  • 2D Structure Generation: The 2D structure of this compound was drawn using a chemical drawing software (e.g., ChemDraw) and saved in a standard format (e.g., MOL).

  • 3D Structure Conversion and Energy Minimization: The 2D structure was converted to a 3D structure and energy minimized using appropriate software (e.g., Avogadro, Open Babel) to obtain a stable conformation.

  • PDBQT File Conversion: The energy-minimized 3D structure was converted to the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.[8] This can be accomplished using AutoDockTools or other compatible software.

  • Comparative Ligand Preparation: The 3D structures of Methotrexate, Ciprofloxacin, and Dasatinib were obtained from PubChem and prepared in the same manner.

Protein Preparation:

  • PDB Structure Retrieval: The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB)[9]:

    • Human DHFR: PDB ID: 1DHF[9]

    • S. aureus DNA Gyrase: PDB ID: 6FM4

    • Human c-Src Kinase: PDB ID: 2SRC

  • Protein Clean-up: All water molecules, co-factors (except those essential for binding), and existing ligands were removed from the PDB files. This step is crucial to ensure that the docking is not influenced by non-essential molecules.

  • Addition of Polar Hydrogens and Charges: Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were computed. This is a critical step for accurately calculating the electrostatic interactions during docking.[10]

  • PDBQT File Conversion: The prepared protein structures were converted to the PDBQT format using AutoDockTools.

Part 2: Molecular Docking with AutoDock Vina

Grid Box Definition:

  • A grid box was defined around the active site of each target protein. The coordinates and dimensions of the grid box were determined based on the position of the co-crystallized ligand in the original PDB file, ensuring that the entire binding pocket was encompassed.

Docking Execution:

  • AutoDock Vina was executed from the command line, specifying the prepared protein (receptor), ligand, and the grid box configuration file. The software performs a conformational search of the ligand within the defined binding site and scores the different poses based on its scoring function.

Part 3: Analysis and Visualization

Binding Affinity and Pose Analysis:

  • The output from AutoDock Vina provides the binding affinity of the best-predicted pose in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[11] The root-mean-square deviation (RMSD) between the docked pose and the crystallographic ligand (where applicable) can be calculated to assess the accuracy of the docking protocol.

Interaction Visualization:

  • The docked complexes were visualized using PyMOL.[2] This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. Understanding these interactions is crucial for rationalizing the docking scores and for guiding further lead optimization.[12]

Comparative Docking Results

The docking simulations yielded the following binding affinities for this compound and the respective known inhibitors.

Target ProteinLigandBinding Affinity (kcal/mol)
Human DHFR (1DHF) This compound -8.2
Methotrexate (Reference)-9.5
S. aureus DNA Gyrase (6FM4) This compound -7.9
Ciprofloxacin (Reference)-8.8
Human c-Src Kinase (2SRC) This compound -8.5
Dasatinib (Reference)-10.1

Interpretation of Results and Scientific Insights

The computational docking results provide a preliminary assessment of the potential of this compound as an inhibitor for the selected biological targets.

  • Human DHFR: The predicted binding affinity of -8.2 kcal/mol for this compound is noteworthy, although it is less favorable than that of the potent inhibitor Methotrexate (-9.5 kcal/mol). This suggests that while our lead compound may interact with the active site of DHFR, its affinity is likely lower than that of the established drug. Further optimization of the scaffold could potentially enhance its binding.

  • S. aureus DNA Gyrase: A binding affinity of -7.9 kcal/mol was predicted for this compound, which is comparable to, though weaker than, the reference antibiotic Ciprofloxacin (-8.8 kcal/mol). This finding suggests that the compound may possess antibacterial activity by targeting DNA gyrase. The visualization of the docked pose would be critical to understand the specific interactions and to identify opportunities for structural modifications to improve potency.

  • Human c-Src Kinase: The docking score of -8.5 kcal/mol against c-Src Kinase is promising, indicating a potential for this compound to act as a kinase inhibitor. While the predicted affinity is lower than that of the highly potent inhibitor Dasatinib (-10.1 kcal/mol), it falls within a range that warrants further investigation. Analysis of the binding mode could reveal key interactions that contribute to this affinity and guide the design of more potent analogues.

It is crucial to emphasize that these in silico results are predictive and require experimental validation. The docking scores provide a valuable starting point for prioritizing compounds for synthesis and biological testing. The strength of the predicted binding is influenced by a combination of factors, including hydrogen bonds, hydrophobic interactions, and electrostatic forces within the active site.[13] A detailed analysis of the docked poses in PyMOL would elucidate the specific residues involved in these interactions and provide a structural basis for the observed binding affinities.

Conclusion and Future Directions

This comparative computational docking study has provided valuable insights into the potential biological activities of this compound. The predicted binding affinities against Human DHFR, S. aureus DNA Gyrase, and Human c-Src Kinase suggest that this Schiff base derivative may serve as a scaffold for the development of novel therapeutic agents.

The next logical steps in this research endeavor would involve:

  • In Vitro Validation: Synthesizing this compound and performing in vitro enzymatic assays to determine its actual inhibitory activity (IC50 values) against the three target proteins.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand the relationship between chemical structure and biological activity, with the goal of improving potency and selectivity.

  • Molecular Dynamics Simulations: Performing molecular dynamics simulations on the docked complexes to assess the stability of the predicted binding poses and to gain a more dynamic understanding of the protein-ligand interactions.

By integrating computational and experimental approaches, a more comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for the development of novel and effective drug candidates.

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A Comparative Analysis of the Nonlinear Optical Properties of N-(4-chlorobenzyl)-4-methoxyaniline and Related Chromophores

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced materials for photonic and optoelectronic applications, the characterization of organic molecules with significant nonlinear optical (NLO) properties is paramount. This guide provides a technical benchmark of the NLO characteristics of N-(4-chlorobenzyl)-4-methoxyaniline (CMA), a molecule of interest due to its potential donor-π-acceptor (D-π-A) architecture. As direct experimental NLO data for CMA is not extensively available in the current literature, this guide will leverage data from the closely related Schiff base, 4-chloro-4'-methoxy benzylideneaniline (CMOBA), to provide a robust comparative analysis. The structural distinction between the flexible benzylamine (C-N) linkage in CMA and the more rigid imine (C=N) bond in CMOBA forms a key point of discussion in understanding structure-property relationships.

This analysis will be contextualized by comparing the NLO performance of these compounds against established inorganic and organic benchmarks, namely Potassium Dihydrogen Phosphate (KDP) and urea, respectively. Furthermore, data from other relevant organic chromophores, such as chalcone derivatives, will be incorporated to provide a broader perspective on the NLO potential of CMA and its analogues.

The Rationale for Investigating Organic NLO Materials

Organic NLO materials have garnered significant attention due to their potential for large second and third-order optical nonlinearities, rapid response times, and the flexibility of molecular design to tailor their properties.[1][2] The fundamental principle behind the NLO response in many organic molecules is the presence of a π-conjugated system that is asymmetrically substituted with electron-donating and electron-accepting groups. This D-π-A motif facilitates intramolecular charge transfer upon interaction with an intense electromagnetic field, such as that from a laser, leading to a nonlinear optical response.

This compound and its Schiff base counterpart, CMOBA, are structurally designed to embody this principle. The methoxy group (-OCH₃) serves as an electron donor, while the chloro-substituted benzyl or benzylidene moiety acts as an electron-withdrawing group, with the phenyl rings providing the π-conjugated bridge.

Experimental Methodologies for NLO Characterization

To quantitatively assess the NLO properties of a material, several well-established experimental techniques are employed. The choice of technique depends on whether second-order or third-order nonlinearities are being investigated.

For an initial, rapid screening of the second-harmonic generation (SHG) efficiency of a material, the Kurtz-Perry powder technique is widely used.[3][4][5] This method is particularly valuable as it can be performed on powdered crystalline samples, circumventing the often-challenging process of growing large single crystals.[4]

The causality behind this experimental choice lies in its efficiency for preliminary screening. Materials that exhibit a strong SHG signal in the Kurtz-Perry test are promising candidates for more detailed single-crystal studies. The technique involves irradiating a powdered sample with a high-intensity laser (typically a Nd:YAG laser at 1064 nm) and detecting the intensity of the frequency-doubled light (at 532 nm). The SHG efficiency is then reported relative to a standard reference material, such as KDP or urea.[6][7]

Experimental Workflow: Kurtz-Perry Powder Technique

Kurtz_Perry_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure Laser Nd:YAG Laser (1064 nm) Irradiate_Sample Irradiate Sample Laser->Irradiate_Sample Irradiate_Reference Irradiate Reference Laser->Irradiate_Reference Sample Powdered Sample Filter 532 nm Filter Sample->Filter Reference Reference (e.g., KDP) Reference->Filter Detector Photomultiplier Tube Measure_Sample_SHG Measure SHG Intensity (Isample) Detector->Measure_Sample_SHG Measure_Reference_SHG Measure SHG Intensity (Iref) Detector->Measure_Reference_SHG Filter->Detector Filter->Detector Irradiate_Sample->Sample Calculate_Efficiency Calculate Relative SHG Efficiency (Isample / Iref) Measure_Sample_SHG->Calculate_Efficiency Irradiate_Reference->Reference Measure_Reference_SHG->Calculate_Efficiency

Caption: Workflow for determining relative SHG efficiency using the Kurtz-Perry powder technique.

The Z-scan technique is a versatile and sensitive single-beam method used to determine both the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[8][9][10] These parameters are related to the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾), respectively.[11]

The experimental design is self-validating. By performing two measurements—one with a small aperture in the far field ("closed-aperture") and one without the aperture ("open-aperture")—the refractive and absorptive nonlinearities can be separated and quantified.

  • Closed-Aperture Z-scan: This configuration is sensitive to changes in the refractive index. A self-focusing material (n₂ > 0) will cause a pre-focal transmittance minimum (valley) followed by a post-focal maximum (peak), while a self-defocusing material (n₂ < 0) will produce the opposite signature.

  • Open-Aperture Z-scan: By collecting all the transmitted light, this setup is insensitive to beam distortion from nonlinear refraction and thus isolates the effect of nonlinear absorption. An increase in absorption at high intensities (e.g., two-photon absorption) results in a transmittance minimum at the focal point.

Experimental Workflow: Z-Scan Technique

Z_Scan_Workflow cluster_beam_path Optical Path cluster_detection Detection Arms cluster_analysis Data Analysis Laser CW or Pulsed Laser Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Beamsplitter Beamsplitter Sample->Beamsplitter Aperture Aperture Beamsplitter->Aperture Detector_Open Detector 2 (Open Aperture) Beamsplitter->Detector_Open Detector_Closed Detector 1 (Closed Aperture) Aperture->Detector_Closed Analyze_Closed Analyze Closed-Aperture Data for n₂ Detector_Closed->Analyze_Closed Analyze_Open Analyze Open-Aperture Data for β Detector_Open->Analyze_Open Calculate_Chi3 Calculate Re(χ⁽³⁾) and Im(χ⁽³⁾) Analyze_Closed->Calculate_Chi3 Analyze_Open->Calculate_Chi3

Caption: Simultaneous measurement of n₂ and β using the Z-scan technique.

Comparative NLO Data

The following table summarizes the key NLO parameters for CMOBA, the Schiff base analogue of our target compound, and compares them with established and related NLO materials.

MaterialTypeSecond-Order NLO PropertyThird-Order NLO PropertyReference(s)
4-chloro-4'-methoxy benzylideneaniline (CMOBA) Organic Schiff BaseSHG Efficiency: 3.7 x KDPβ = 3.0 x 10⁻¹² m/W[12]
4-bromo-4'chloro benzylidene aniline (BCBA) Organic Schiff Base-n₂ = 2.18 x 10⁻¹² cm²/Wβ = 1.65 x 10⁻¹⁰ m/Wχ⁽³⁾ = 1.52 x 10⁻⁶ esu[8][9][13]
Potassium Dihydrogen Phosphate (KDP) Inorganic CrystalStandard Reference (SHG = 1)n₂ ≈ 2.8 x 10⁻¹⁶ cm²/W[12][13][14][15]
Urea Organic CrystalSHG Efficiency: ~3.5 x KDP-
Chalcone Derivatives (Typical) Organic ChromophoreVariesχ⁽³⁾ ~ 10⁻¹³ - 10⁻¹¹ esu[8]

Note: The data for CMOBA and BCBA are for the Schiff base (C=N) structures, not the benzylamine (C-N-H) structure of CMA.

Analysis and Structure-Property Insights

The Schiff base analogue, CMOBA, exhibits a significant second-order NLO response, with an SHG efficiency 3.7 times that of KDP. This strong response is indicative of a highly polarizable, non-centrosymmetric crystal structure, which is a prerequisite for second-order NLO effects. The third-order nonlinear absorption coefficient (β) is also notable.

When comparing CMOBA to the structurally similar BCBA, we observe that both possess substantial third-order nonlinearities. The third-order susceptibility (χ⁽³⁾) of BCBA is on the order of 10⁻⁶ esu, which is a significant value for an organic material.

The key point of analysis for benchmarking this compound (CMA) is to consider the structural modification from the benzylidene (in CMOBA) to the benzyl group. The C=N double bond in the Schiff base enforces a more planar and rigid conjugation pathway between the donor and acceptor moieties. This planarity enhances π-electron delocalization, which is generally favorable for a large NLO response.

In contrast, the C-N single bond in CMA introduces greater conformational flexibility. The rotation around the C-N bond can disrupt the planarity of the molecule, potentially reducing the effective conjugation length and, consequently, the NLO response. However, the presence of the N-H group in CMA could facilitate intermolecular hydrogen bonding, which might influence the crystal packing and, in turn, the bulk NLO properties. It is plausible that while the second-order NLO response might be diminished due to a higher likelihood of centrosymmetric packing, the third-order nonlinearity, which does not require a non-centrosymmetric structure, could still be significant.

Conclusion

While direct experimental data for this compound is needed for a definitive benchmark, a comparative analysis based on its close structural analogue, 4-chloro-4'-methoxy benzylideneaniline, provides valuable insights. The Schiff base analogue demonstrates strong second and third-order NLO properties, positioning this class of materials as promising candidates for NLO applications.

The structural transition from the rigid and planar Schiff base to the more flexible benzylamine in CMA is expected to be a critical determinant of its NLO performance. Future experimental work employing the Kurtz-Perry and Z-scan techniques on single crystals of CMA is essential to quantify its NLO coefficients and to fully elucidate the structure-property relationships. Such studies will not only benchmark CMA against other organic NLO materials but also contribute to a deeper understanding of how subtle molecular modifications can be used to tune nonlinear optical responses for next-generation photonic devices.

References

  • Subashini, A., et al. (2011). Synthesis, growth and characterization of 4-bromo-4'chloro benzylidene aniline-A third order non linear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 935-941. [Link]

  • Toyokou Chemical. KDP, DKDP Nonlinear (NLO) Crystals. [Link]

  • OptoCity. KDP/DKDP Crystals & Applications. [Link]

  • Ren, X.-Y., et al. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Crystallographic Communications, 64(9), o1773. [Link]

  • Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. (2015). International Journal of ChemTech Research, 8(4), 1835-1842. [Link]

  • SciELO. A Third Order Nonlinear Optical Material Studies on Growth, Spectral, Thermal, Mechanical and Optical Properties of 4-Bromoanilinium 4-Methylbenzenesulfonate Crystal. [Link]

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  • Wang, C. C., & Kleinman, D. A. (1970). Second-Harmonic Generation of Light by Focused Laser Beams. Physical Review B, 2(4), 1132–1142.
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  • Subashini, A., et al. (2011). Synthesis, growth and characterization of 4-bromo-4′chloro benzylidene aniline—A third order non linear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 935-941. [Link]

  • Science.gov. kurtz-perry powder technique: Topics by Science.gov. [Link]

  • Subashini, A., et al. (2024). Structural, Hirshfeld surface and nonlinear optical properties of 4-fluorobenzylidene-4-methoxyaniline (FBMOA) and 4-fluorobenzylidene-4-methylaniline (FBMA). Journal of Molecular Structure, 1301, 137351. [Link]

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Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of N-(4-chlorobenzyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for N-(4-chlorobenzyl)-4-methoxyaniline (CAS No. 20357-42-0). As a research chemical with an incompletely characterized toxicological profile, adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel. This document synthesizes available safety data with established best practices in chemical handling to offer a comprehensive operational plan.

Understanding the Risks: Hazard Profile

This compound is identified as an irritant.[1] The primary known hazards are skin sensitization and serious eye irritation.[2] However, it is crucial to note that the health hazards of this compound have not been fully investigated.[2] Therefore, it should be handled with the assumption that it may have other, as-yet-unidentified toxic properties. Acute effects may include irritation of mucous membranes and the upper respiratory tract, and it may be harmful if ingested or inhaled.[2]

Hazard StatementGHS ClassificationDescription
H317Skin SensitizerMay cause an allergic skin reaction.[2]
H319Eye IrritantCauses serious eye irritation.[2]
-UnclassifiedMay be harmful by ingestion and inhalation; irritates mucous membranes and upper respiratory tract.[2]
-UnclassifiedThe toxicological properties have not been fully investigated.[2]

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is donned, appropriate engineering controls must be in place. These are designed to minimize exposure by isolating or removing the hazard at the source.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[2] This is critical to prevent inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles with side shields or a Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and dust.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Follow proper glove removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against skin contact and contamination of personal clothing.
Respiratory NIOSH-approved RespiratorWhen engineering controls are not sufficient or during spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter should be used. Consult with your institution's environmental health and safety (EHS) office for specific respirator selection and fit-testing.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to maintaining a safe laboratory environment. The following diagram and procedural steps outline the lifecycle of handling this compound in the lab.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Experiment Phase cluster_disposal Disposal Phase prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 1. handle1 Weigh and Prepare Solutions prep2->handle1 handle2 Conduct Experiment handle1->handle2 2. clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate Waste clean1->clean2 3. clean3 Doff PPE Correctly clean2->clean3 4. disp1 Dispose of Contaminated PPE and Chemical Waste clean3->disp1 disp2 Document Waste disp1->disp2 5.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.